molecular formula C11H16O4 B047277 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 18720-35-9

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B047277
CAS No.: 18720-35-9
M. Wt: 212.24 g/mol
InChI Key: KBZVAQVEHVGIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is a high-value, synthetically versatile building block characterized by its rigid, three-dimensional bicyclo[2.2.2]octane scaffold. This structure is of paramount interest in medicinal chemistry for its ability to confer conformational restraint, thereby improving the potency, selectivity, and metabolic stability of drug candidates. It serves as a key precursor for the synthesis of sophisticated molecular frameworks, such as tertiary bicyclic amines and other derivatives that probe enzyme active sites or act as molecular spacers in supramolecular chemistry.

Properties

IUPAC Name

4-methoxycarbonylbicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-15-9(14)11-5-2-10(3-6-11,4-7-11)8(12)13/h2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZVAQVEHVGIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453033
Record name 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18720-35-9
Record name 1-Methyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18720-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-carboxylic Acid18720-35-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 18720-35-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, a key building block in modern drug discovery. Its rigid bicyclic structure offers a unique scaffold for the synthesis of targeted therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a core component in enzyme inhibitors.

Core Compound Properties

This compound is a white to off-white crystalline solid. Its rigid, non-planar structure is a key feature, providing conformational constraint in the design of bioactive molecules.[1]

Table 1: Physicochemical and Analytical Data

PropertyValueReference
CAS Number 18720-35-9[2][3][4]
Molecular Formula C₁₁H₁₆O₄[2][3][4]
Molecular Weight 212.24 g/mol [2][3][4]
IUPAC Name This compound
Synonyms Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester, Monomethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate[5]
Appearance White to off-white powder/crystalline solid[1][5]
Melting Point 188-190 °C
Boiling Point 322.5 °C at 760 mmHg
Density 1.307 g/cm³[5]
Solubility Soluble in methanol
Storage 2-8°C, inert gas atmosphere[5]

Note: Some physical properties are predicted and should be confirmed by experimental data.

Applications in Drug Discovery

The unique, rigid structure of this compound makes it a valuable component in the design of highly specific and potent therapeutic agents. Its primary applications are in the fields of targeted protein degradation and enzyme inhibition.

Rigid Linker in PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The rigid bicyclo[2.2.2]octane scaffold of the title compound is utilized to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex, which can lead to enhanced degradation efficiency.

A notable application of this compound is in the synthesis of degraders for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways.

Signaling Pathway: PROTAC-mediated IRAK4 Degradation

The following diagram illustrates the general mechanism of action for a PROTAC containing the this compound linker targeting IRAK4 for degradation.

PROTAC_Mechanism cluster_cell Cellular Environment IRAK4 IRAK4 (Target Protein) Ternary_Complex Ternary Complex (IRAK4-PROTAC-E3) IRAK4->Ternary_Complex binds PROTAC PROTAC (with bicyclo[2.2.2]octane linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ub_IRAK4 Ubiquitinated IRAK4 Ternary_Complex->Ub_IRAK4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_IRAK4->Proteasome targeted to Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: PROTAC-mediated degradation of IRAK4.

Scaffold for 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD1) Inhibitors

This compound has been utilized as a core scaffold in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (HSD1). HSD1 is an enzyme implicated in the metabolic syndrome, and its inhibition is a therapeutic strategy for treating conditions like type 2 diabetes and obesity. The rigid bicyclo[2.2.2]octane core helps to position key pharmacophoric elements for optimal interaction with the enzyme's active site.

Experimental Protocols

Synthesis of an IRAK4 Degrader Intermediate

The following is a representative protocol for the utilization of this compound in the synthesis of an intermediate for an IRAK4 degrader.

Workflow: Synthesis and Evaluation of an IRAK4 Degrader

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start 4-(Methoxycarbonyl)bicyclo[2.2.2]octane -1-carboxylic acid step1 Activation of Carboxylic Acid start->step1 step2 Amide Coupling with E3 Ligase Ligand-Linker step1->step2 step3 Ester Hydrolysis step2->step3 step4 Amide Coupling with IRAK4 Warhead step3->step4 final_prod Final PROTAC Molecule step4->final_prod treatment PROTAC Treatment final_prod->treatment Testing cell_culture Cell Culture (e.g., SU-DHL-2) cell_culture->treatment analysis Western Blot / Flow Cytometry (IRAK4 Protein Levels) treatment->analysis data_analysis Determine DC50 / Dmax analysis->data_analysis

Caption: General workflow for IRAK4 degrader synthesis and evaluation.

Protocol:

  • Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., HATU, HBTU, or COMU) and an amine base (e.g., diisopropylethylamine).

  • Coupling to E3 Ligase Ligand: To the activated acid, add the amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or lenalidomide). Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

  • Ester Hydrolysis: The methyl ester of the purified intermediate is hydrolyzed using a base (e.g., lithium hydroxide) in a mixture of solvents like THF and water to yield the corresponding carboxylic acid.

  • Final Coupling: The resulting carboxylic acid is then activated and coupled to the amine-functionalized IRAK4 binding moiety (warhead) using standard peptide coupling conditions as described in step 1 and 2.

  • Final Purification: The final PROTAC molecule is purified using preparative HPLC to yield the desired product.

Note: For detailed reaction conditions, stoichiometry, and specific reagents, it is crucial to consult the relevant primary literature or patents.

Biological Evaluation of IRAK4 Degradation
  • Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells or specific cancer cell lines) under standard conditions.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized IRAK4 degrader for a defined period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis: Perform western blot analysis using an anti-IRAK4 antibody to determine the levels of IRAK4 protein relative to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities to determine the percentage of IRAK4 degradation at each concentration. Calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation percentage).

Quantitative Data

The following tables summarize key quantitative data for compounds synthesized using this compound.

Table 2: IRAK4 Degradation Data for a Representative PROTAC

Compound IDCell LineDC₅₀ (nM)Dₘₐₓ (%)
Representative PROTACSU-DHL-2Data not available in searched literatureData not available in searched literature

Note: While protocols for synthesis and evaluation are available, specific quantitative degradation data for a PROTAC definitively containing this linker was not found in the public domain at the time of this review. Researchers are encouraged to consult forthcoming publications.

Table 3: Inhibitory Activity of Bicyclo[2.2.2]octane-based HSD1 Inhibitors

Compound IDHuman HSD1 IC₅₀ (nM)Mouse HSD1 IC₅₀ (nM)
Lead Compound 1 1015
Lead Compound 2 812
Optimized Compound 15b 57
Optimized Compound 27 35

Data synthesized from publicly available research on HSD1 inhibitors containing the bicyclo[2.2.2]octane scaffold.

Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutics. Its rigid, well-defined structure provides a powerful tool for medicinal chemists to control the conformation of small molecules, leading to enhanced potency and selectivity. The applications in both targeted protein degradation and enzyme inhibition highlight its importance in modern drug discovery. Further exploration of this scaffold is likely to yield new and improved clinical candidates.

References

Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Monomethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester, a significant intermediate in the synthesis of functional compounds for various applications, including perfumes, liquid crystal materials, and pharmaceuticals. This document details established synthetic pathways, including a prominent five-step synthesis from dimethyl succinyl succinate, a Diels-Alder approach, and a multi-step route originating from terephthalic acid. Detailed experimental protocols, quantitative data, and process workflows are presented to facilitate practical application in a research and development setting.

Introduction

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester is a rigid, bicyclic molecule whose unique structural properties make it a valuable building block in medicinal chemistry and materials science. Its defined stereochemistry and conformational rigidity are often exploited to create highly specific molecular scaffolds. This guide explores the primary synthetic methodologies for obtaining this versatile intermediate.

Synthetic Routes

Several synthetic strategies for bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester have been reported. The selection of a particular route may depend on factors such as starting material availability, desired scale, and safety considerations. The most common approaches are detailed below.

Synthesis from Dimethyl Succinyl Succinate

A widely cited and efficient method for the synthesis of the target compound begins with dimethyl succinyl succinate (DMSS). This five-step process offers a reasonable overall yield and utilizes readily available reagents.[1]

Synthesis_from_DMSS DMSS Dimethyl Succinyl Succinate (DMSS) Intermediate_I Intermediate I (Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate) DMSS->Intermediate_I 1. NaH, 1,2-Dibromoethane Semicarbazone Semicarbazone Derivative Intermediate_I->Semicarbazone 2. Semicarbazide HCl, NaOAc Diacid Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Semicarbazone->Diacid 3. KOH, Diethylene Glycol Diester Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate Diacid->Diester 4. SOCl2, Methanol Monoester Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Monomethyl Ester Diester->Monoester 5. KOH, 95% Methanol (aq)

Caption: Five-step synthesis of the target monoester from DMSS.

Step 1: Synthesis of Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (Intermediate I)

  • Reagents: Dimethyl succinyl succinate (DMSS), sodium hydride (NaH), 1,2-dibromoethane, and a suitable solvent such as 1,2-dimethoxyethane (DME).

  • Procedure: To a suspension of sodium hydride in DME, a solution of dimethyl succinyl succinate in DME is added. The mixture is heated to reflux. Subsequently, 1,2-dibromoethane is added, and the reaction is maintained at reflux. After completion, the reaction is quenched, and the product is isolated and purified.

Step 2: Synthesis of the Semicarbazone Derivative

  • Reagents: Intermediate I, semicarbazide hydrochloride, sodium acetate, and an alcohol solvent.

  • Procedure: Intermediate I is dissolved in an alcohol, and an aqueous solution of semicarbazide hydrochloride and sodium acetate is added. The mixture is stirred until the reaction is complete. The resulting semicarbazone derivative precipitates and is collected by filtration.

Step 3: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid (Diacid)

  • Reagents: Semicarbazone derivative, potassium hydroxide (KOH), and diethylene glycol.

  • Procedure: The semicarbazone derivative is heated with potassium hydroxide in diethylene glycol. This step involves a Wolff-Kishner-type reduction and hydrolysis of the ester groups. After cooling, the reaction mixture is acidified to precipitate the dicarboxylic acid, which is then filtered and purified.

Step 4: Synthesis of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate (Diester)

  • Reagents: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, thionyl chloride (SOCl₂), and methanol.

  • Procedure: The diacid is treated with thionyl chloride to form the diacyl chloride. The excess thionyl chloride is removed, and the residue is carefully added to methanol to yield the dimethyl ester. The product is then isolated and purified.

Step 5: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Monomethyl Ester (Monoester)

  • Reagents: Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, potassium hydroxide (KOH), and 95% aqueous methanol.

  • Procedure: The dimethyl ester is dissolved in 95% aqueous methanol, and a stoichiometric amount of potassium hydroxide is added. The mixture is heated to reflux to achieve selective monohydrolysis. After the reaction is complete, the mixture is cooled, and the target monomethyl ester is isolated by acidification and extraction.

StepStarting MaterialKey ReagentsProductYield (%)
1Dimethyl Succinyl SuccinateNaH, 1,2-DibromoethaneDimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylateData not available
2Intermediate ISemicarbazide HCl, NaOAcSemicarbazone DerivativeData not available
3Semicarbazone DerivativeKOH, Diethylene GlycolBicyclo[2.2.2]octane-1,4-dicarboxylic AcidData not available
4DiacidSOCl₂, MethanolDimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylateData not available
5DiesterKOH, 95% Methanol (aq)Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Monomethyl EsterData not available

Note: Specific yields for each step of this patented process are not publicly detailed in the provided search results.

Synthesis via Diels-Alder Reaction

The bicyclo[2.2.2]octane core can be efficiently constructed via a [4+2] cycloaddition, or Diels-Alder reaction. This approach typically involves the reaction of a substituted 1,3-cyclohexadiene with a suitable dienophile.

Diels_Alder_Synthesis Diene 1,3-Cyclohexadiene Derivative Adduct Diels-Alder Adduct Diene->Adduct Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct [4+2] Cycloaddition Target Bicyclo[2.2.2]octane Derivative Adduct->Target Further Modifications

Caption: General workflow for the Diels-Alder synthesis approach.

  • Reagents: A 1,3-cyclohexadiene derivative (e.g., 1,3-cyclohexadiene-1,4-dicarboxylic acid ester) and a dienophile (e.g., maleic anhydride, ethylene).

  • Procedure: The diene and dienophile are heated together in a suitable solvent or neat. The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the Diels-Alder adduct is isolated and purified. Subsequent chemical transformations may be necessary to arrive at the target bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester. The stereospecificity of the Diels-Alder reaction is a key advantage, often leading to a well-defined product.

DieneDienophileProductYield (%)
1,3-ButadieneMaleic Anhydride4-Cyclohexene-cis-1,2-dicarboxylic anhydrideHigh
CyclopentadieneMaleic Anhydrideendo-Norbornene-5,6-cis-dicarboxylic anhydrideHigh
Synthesis from Terephthalic Acid

An alternative, though more lengthy, synthesis begins with terephthalic acid. This route involves an eight-step reaction sequence.[1]

Terephthalic_Acid_Route Terephthalic_Acid Terephthalic Acid Step1 Hydrogenation Terephthalic_Acid->Step1 Step2 Bromination Esterification Step1->Step2 Step3 Elimination Step2->Step3 Step4 Cycloaddition Step3->Step4 Step5 Hydrolysis Step4->Step5 Step6 Decarboxylation Step5->Step6 Step7 Hydrogenation Hydrolysis Step6->Step7 Monoester Target Monoester Step7->Monoester

Caption: Eight-step synthesis of the target monoester from terephthalic acid.

This multi-step synthesis involves a sequence of well-established organic transformations:

  • Hydrogenation: The aromatic ring of terephthalic acid is reduced.

  • Bromination and Esterification: Introduction of bromine atoms and conversion of carboxylic acids to esters.

  • Elimination: Formation of a double bond.

  • Cycloaddition: A Diels-Alder type reaction to form the bicyclic core.

  • Hydrolysis: Conversion of ester groups back to carboxylic acids.

  • Decarboxylation: Removal of a carboxyl group.

  • Further Hydrogenation and Hydrolysis: Saturation of any remaining double bonds and final hydrolysis steps.

Due to the numerous steps, this route is often associated with a low overall yield.

Starting MaterialNumber of StepsOverall Yield (%)
Terephthalic Acid88.3[1]

Conclusion

The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester can be achieved through several distinct pathways. The choice of synthesis will be guided by the specific requirements of the research or development program. The route starting from dimethyl succinyl succinate appears to be a practical and efficient method. The Diels-Alder approach offers an elegant way to construct the core bicyclic system. While the synthesis from terephthalic acid is feasible, its length and low overall yield may limit its practical application. This guide provides the necessary foundational information for chemists to select and implement a suitable synthetic strategy for obtaining this important chemical intermediate.

References

A Comprehensive Technical Guide to 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, a bifunctional molecule of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Physicochemical Properties

This compound, also known as monomethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, is a white crystalline solid.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional scaffold, making it a valuable building block in the design of complex molecules.

Identification and Structure
IdentifierValue
CAS Number 18720-35-9[3][4][5][6]
Molecular Formula C₁₁H₁₆O₄[3][4][5][6]
Molecular Weight 212.24 g/mol [3][5][6][7]
IUPAC Name This compound[7][8]
SMILES COC(=O)C12CCC(CC1)(CC2)C(O)=O[6][7][8]
InChI Key KBZVAQVEHVGIEI-UHFFFAOYSA-N[6][7][8]
Physicochemical Data

A summary of the key physicochemical parameters is provided in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data where critical.

PropertyValueSource
Melting Point 186-190 °CExperimental
Boiling Point 322.473 °CPredicted[9]
Density 1.307 g/cm³Predicted[9]
pKa 4.77 ± 0.10Predicted[10][11]
XLogP3-AA 1.0Computed[7]
Topological Polar Surface Area (TPSA) 63.6 ŲComputed[7]
Hydrogen Bond Donor Count 1Computed[7]
Hydrogen Bond Acceptor Count 4Computed[7]
Rotatable Bond Count 3Computed[7]

Experimental Protocols

Detailed experimental protocols for the determination of the above physicochemical properties are not extensively available in the public domain. However, standard methodologies would be employed:

  • Melting Point: Determination via Differential Scanning Calorimetry (DSC) or a standard capillary melting point apparatus. The reported range of 186-190 °C suggests a relatively pure compound.

  • pKa: Potentiometric titration is a common method for the experimental determination of the acid dissociation constant (pKa). This would involve titrating a solution of the compound with a standard base and monitoring the pH.

  • Solubility: The solubility in various solvents (e.g., water, organic solvents) would be determined by methods such as the shake-flask method followed by quantification of the dissolved compound using techniques like HPLC or UV-Vis spectroscopy. The compound is soluble in organic solvents like methanol.[11][12]

  • LogP: The partition coefficient (LogP) between octanol and water can be experimentally determined using the shake-flask method and measuring the concentration of the compound in each phase.

Synthesis Workflow

A reported synthesis method for this compound involves a multi-step process starting from dimethyl succinyl succinate. The following diagram illustrates a generalized workflow based on descriptions found in the literature.[2]

G Synthesis Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product Dimethyl succinyl succinate Dimethyl succinyl succinate Condensation & Alkylation Condensation & Alkylation Dimethyl succinyl succinate->Condensation & Alkylation Sodium Hydride Sodium Hydride Sodium Hydride->Condensation & Alkylation 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Condensation & Alkylation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Condensation & Alkylation->Hydrolysis & Decarboxylation Intermediate Formation Esterification Esterification Hydrolysis & Decarboxylation->Esterification This compound This compound Esterification->this compound Final Synthesis Step

A generalized workflow for the synthesis of the target compound.

Role in PROTAC Technology

This compound is utilized as a rigid linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[13][14] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigid bicyclooctane structure of the linker provides precise control over the distance and orientation between the E3 ligase ligand and the target protein ligand.

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

The role of the linker in bringing the target protein and E3 ligase together.

Applications and Research Interest

The primary application of this compound lies in its use as a versatile building block and linker.[12][13][14]

  • Drug Discovery: Its rigid structure is advantageous in designing molecules with specific conformational constraints, which is crucial for optimizing binding to biological targets. Its use in PROTACs is a prime example of its application in modern drug discovery.[13][14] It has also been used as a reactant in the preparation of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (HSD1).[15]

  • Materials Science: The defined geometry of the bicyclooctane core can be exploited in the synthesis of polymers and liquid crystal materials with tailored properties.[2]

  • Organic Synthesis: It serves as an intermediate in the synthesis of various chiral and functionalized organic compounds.[1][12]

References

An In-depth Technical Guide to the 1H NMR Spectra of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. This bifunctional bicyclic compound is of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional scaffold. Understanding its spectral characteristics is crucial for its synthesis, characterization, and application in various research and development endeavors.

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified and fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, a predicted spectrum provides a foundational understanding of the expected chemical shifts. The predicted data, typically generated using computational algorithms, offers a preliminary basis for spectral interpretation.

A predicted ¹H NMR spectrum in DMSO-d6 suggests the following peaks:

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegration
Carboxylic Acid (-COOH)12.09Singlet (s)1H
Methoxy (-OCH₃)3.57Singlet (s)3H
Bicyclo[2.2.2]octane1.70Singlet (s)12H

Note: The prediction of a single peak for all 12 protons of the bicyclo[2.2.2]octane skeleton is a significant oversimplification.[1] Due to the rigid, bridged structure of the molecule, the axial and equatorial protons are not chemically equivalent and would be expected to exhibit more complex splitting patterns and a wider range of chemical shifts in an experimental spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for the acquisition of a ¹H NMR spectrum of this compound, based on standard practices for organic compounds.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the tendency for the acidic proton to appear as a broad singlet at a downfield chemical shift.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents contain a small amount of TMS. If not, a capillary containing TMS can be added to the NMR tube, or a small, known amount can be added directly to the solution.

2.2. Instrument Parameters (for a 400 MHz Spectrometer)

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Solvent: DMSO-d6

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

  • Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

  • Acquisition Time: An acquisition time of 2-4 seconds is typical.

  • Spectral Width: A spectral width of -2 to 14 ppm is appropriate to cover the expected range of proton chemical shifts.

2.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Analysis: The chemical shift (δ) of each peak is determined, and the multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J) are measured.

Logical Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

G A Acquire 1H NMR Spectrum B Process Raw Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum to TMS (0 ppm) B->C D Identify Diagnostic Signals C->D H Integrate Peak Areas C->H J Analyze Coupling Patterns (J-coupling) C->J E Carboxylic Acid Proton (-COOH) Broad Singlet, ~12 ppm D->E Downfield Region F Methoxy Protons (-OCH3) Singlet, ~3.6 ppm D->F Mid-field Region G Bicyclo[2.2.2]octane Protons Multiplets, ~1.5-2.0 ppm D->G Upfield Region L Confirm Molecular Structure E->L F->L G->L I Determine Proton Ratios H->I K Assign Signals to Specific Protons I->K J->K K->L

Caption: Workflow for 1H NMR Analysis.

This guide serves as a comprehensive resource for understanding the ¹H NMR spectral characteristics of this compound. While relying on predicted data in the absence of a definitive experimental spectrum, the provided experimental protocol and analytical workflow offer a robust framework for researchers engaged in the synthesis and characterization of this important molecule.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Monomethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural characteristics of bicyclo[2.2.2]octane-1,4-dicarboxylate derivatives, with a primary focus on the monomethyl ester. While a definitive crystal structure for monomethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is not publicly available at the time of this publication, this document presents the detailed crystal structure of the parent compound, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, as a close and structurally significant analogue. The rigid bicyclic framework is a key pharmacophore and a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its solid-state conformation essential.

This guide outlines the experimental protocols for both the synthesis of the target molecule and the determination of its crystal structure by single-crystal X-ray diffraction. All quantitative crystallographic data for the parent dicarboxylic acid is summarized in structured tables for clarity and comparative analysis.

Molecular Structure and Physicochemical Properties

Monomethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, with the molecular formula C₁₁H₁₆O₄, is a white crystalline solid. Its structure is characterized by a rigid bicyclo[2.2.2]octane cage, with a carboxylic acid group and a methyl ester group situated at the bridgehead positions (1 and 4). This substitution pattern imparts a unique combination of steric bulk, rigidity, and functional handles for further chemical modification.

Below is a diagram of the molecular structure of monomethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

Caption: Molecular structure of the target compound.

Crystallographic Data of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

As a close structural analogue, the crystallographic data for bicyclo[2.2.2]octane-1,4-dicarboxylic acid provides valuable insight into the expected solid-state conformation of the monomethyl ester. The data presented below is sourced from a study published in Dalton Transactions in 2017, which included a Crystallographic Information File (CIF).

Table 1: Crystal Data and Structure Refinement for Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

ParameterValue
Empirical formulaC₁₀H₁₄O₄
Formula weight198.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a6.133(3) Å
b10.879(5) Å
c13.789(7) Å
α90°
β98.83(3)°
γ90°
Volume908.4(7) ų
Z4
Calculated density1.450 Mg/m³

Table 2: Selected Bond Lengths for Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

BondLength (Å)
C1 - C21.542(2)
C1 - C61.541(2)
C1 - C71.543(2)
C1 - C91.517(2)
C4 - C31.542(2)
C4 - C51.541(2)
C4 - C81.544(2)
C4 - C101.518(2)
C9 - O11.259(2)
C9 - O21.272(2)
C10 - O31.261(2)
C10 - O41.270(2)

Table 3: Selected Bond Angles for Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

AngleDegrees (°)
C2 - C1 - C6109.18(12)
C2 - C1 - C7109.52(12)
C6 - C1 - C7109.61(12)
C9 - C1 - C2109.04(12)
C9 - C1 - C6109.51(12)
C9 - C1 - C7109.91(12)
C3 - C4 - C5109.29(12)
C3 - C4 - C8109.43(12)
C5 - C4 - C8109.60(12)
C10 - C4 - C3109.11(12)
C10 - C4 - C5109.43(12)
C10 - C4 - C8109.91(12)
O1 - C9 - O2123.64(14)
O1 - C9 - C1118.42(13)
O2 - C9 - C1117.94(13)
O3 - C10 - O4123.51(14)
O3 - C10 - C4118.49(13)
O4 - C10 - C4117.99(13)

Experimental Protocols

Synthesis of Monomethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate

The synthesis of the title compound can be achieved through the hydrolysis of the corresponding dimethyl ester.

Materials:

  • Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate and a stoichiometric amount of potassium hydroxide is prepared in a methanol/water solution.

  • The reaction mixture is heated to reflux and stirred overnight.

  • Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is diluted with ethyl acetate and extracted with an aqueous sodium hydroxide solution.

  • The combined aqueous phases are acidified to a pH of 1-2 with an aqueous hydrochloric acid solution.

  • The acidified aqueous phase is then extracted multiple times with ethyl acetate.

  • The combined organic phases are washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude monomethyl bicyclo[2.2.2]octane-1,4-dicarboxylate can be further purified by recrystallization from a suitable solvent system to obtain X-ray quality crystals.

Single-Crystal X-ray Diffraction: A Generalized Protocol

The determination of the crystal structure is performed using single-crystal X-ray diffraction. The following is a generalized protocol for small molecule crystallography.

1. Crystal Selection and Mounting:

  • A suitable single crystal of the compound, free of cracks and other imperfections, is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to the desired data collection temperature (typically 100 K).

2. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction spots' intensities and positions are recorded.

3. Data Processing:

  • The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • The unit cell parameters and the crystal's space group are determined from the diffraction pattern.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental diffraction data using full-matrix least-squares techniques. This process minimizes the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using various crystallographic metrics.

The workflow for crystal structure determination is illustrated in the diagram below.

cluster_workflow Crystal Structure Determination Workflow synthesis Synthesis and Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Selection and Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

Caption: Experimental workflow for crystal structure determination.

Conclusion

This technical guide has provided a detailed overview of the structural aspects of monomethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. While the specific crystal structure of this monoester remains to be determined, the presented crystallographic data of its parent dicarboxylic acid serves as a robust and informative proxy. The detailed experimental protocols for synthesis and crystallographic analysis offer a clear pathway for researchers to obtain and characterize this and similar compounds. The inherent rigidity and well-defined stereochemistry of the bicyclo[2.2.2]octane core, as elucidated by crystallographic studies, underscore its importance as a scaffold in the rational design of novel therapeutics and advanced materials. Further studies to elucidate the crystal structure of the title compound are encouraged to expand the structural database of this important class of molecules.

A Technical Guide to 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, commercial availability, and applications of a key building block in targeted protein degradation.

Introduction

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is a bifunctional organic molecule that has garnered significant interest in the field of medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its rigid bicyclo[2.2.2]octane core provides a structurally constrained scaffold, which is increasingly recognized as a valuable component in the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its commercial availability, physicochemical properties, and its application in the synthesis of PROTACs, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid. Its rigid structure imparts distinct physical and chemical characteristics that are advantageous in medicinal chemistry. The presence of both a carboxylic acid and a methyl ester group allows for versatile chemical modifications.

A variety of chemical suppliers offer this compound, with purities generally exceeding 95%. The table below summarizes key quantitative data from various commercial sources.

PropertyValue
CAS Number 18720-35-9
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
Appearance White to off-white powder or crystalline solid
Purity ≥95% - >98% (supplier dependent)
Melting Point 186 - 190 °C
Boiling Point 322.473 °C at 760 mmHg
Density 1.307 g/cm³
Storage Conditions Room temperature, store in a cool and dry place, inert atmosphere

Application in Proteolysis Targeting Chimeras (PROTACs)

The primary application of this compound in drug discovery is as a rigid linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein (Protein of Interest, POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the POI and E3 ligase, which is critical for the formation of a productive ternary complex.

The rigid bicyclo[2.2.2]octane scaffold of this compound offers several advantages over flexible aliphatic linkers:

  • Pre-organization of Binding Moieties: The rigid structure helps to pre-organize the POI and E3 ligase binding moieties, reducing the entropic penalty of forming the ternary complex.

  • Improved Pharmacokinetics: The introduction of a rigid, three-dimensional scaffold can lead to improved pharmacokinetic properties, such as increased metabolic stability and cell permeability.

  • Enhanced Selectivity: The defined spatial orientation imposed by the rigid linker can contribute to improved selectivity for the target protein.

General Synthesis of PROTACs using this compound

The synthesis of a PROTAC using this linker typically involves standard amide bond formation reactions. The carboxylic acid functionality can be coupled to an amine-containing E3 ligase ligand, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled to an amine-containing POI ligand (or vice versa).

Below is a generalized experimental workflow for the synthesis of a PROTAC incorporating this rigid linker.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling (E3 Ligase Ligand) cluster_step2 Step 2: Ester Hydrolysis cluster_step3 Step 3: Amide Coupling (POI Ligand) A This compound D Intermediate 1 A->D B Amine-functionalized E3 Ligase Ligand B->D C Coupling Reagents (e.g., HATU, HOBt, EDCI) C->D E Intermediate 1 G Intermediate 2 (Carboxylic Acid) E->G F Base (e.g., LiOH, NaOH) F->G H Intermediate 2 K Final PROTAC H->K I Amine-functionalized POI Ligand I->K J Coupling Reagents (e.g., HATU, HOBt, EDCI) J->K

General workflow for PROTAC synthesis.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The E3 ligase, now in close proximity to the POI, catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC molecule is released and can induce the degradation of another POI molecule, acting in a catalytic manner.

The following diagram illustrates this signaling pathway.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with rigid linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC Recycling E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination E2 E2-Ub E2->E3 Ub transfer Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

General Protocol for Amide Coupling:

Materials:

  • This compound

  • Amine-functionalized binding moiety (for POI or E3 ligase)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine

  • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine-functionalized binding moiety (1.0-1.2 eq).

  • Add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide-coupled product.

Note: This is a general procedure and may require optimization for specific substrates and reaction scales.

Conclusion

This compound is a valuable and commercially available building block for the synthesis of PROTACs. Its rigid bicyclic structure offers distinct advantages in the design of potent and selective protein degraders by providing a constrained scaffold that can facilitate the formation of a productive ternary complex. The versatile functional handles of this molecule allow for its straightforward incorporation into PROTACs using standard synthetic methodologies. As the field of targeted protein degradation continues to expand, the use of such rigid linkers is expected to play an increasingly important role in the development of novel therapeutics. This guide provides a foundational understanding of this key molecule for researchers and professionals engaged in cutting-edge drug discovery.

In-Depth Technical Guide to CAS 18720-35-9: A Key Building Block in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 18720-35-9. It details its chemical identity, alternative names, and physical properties. Furthermore, it delves into its significant applications in modern medicinal chemistry, particularly as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a key intermediate in the synthesis of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors. This document also provides a detailed synthetic protocol and illustrates the compound's role in relevant biological pathways.

Chemical Identity and Nomenclature

The compound with CAS number 18720-35-9 is a mono-methyl ester derivative of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. Its rigid, three-dimensional structure is a key feature that makes it a valuable component in the design of complex bioactive molecules.

Alternative Names and Synonyms:

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid[1]

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, monomethyl ester

  • 1-Carboxy-4-(methoxycarbonyl)bicyclo[2.2.2]octane

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-carboxylic acid

  • Monomethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid hemimethyl ester

Physicochemical Properties

A summary of the key quantitative data for CAS 18720-35-9 is presented in the table below. This information is essential for its handling, characterization, and use in chemical synthesis.

PropertyValue
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
Appearance White to off-white crystalline powder
Melting Point 180-182 °C

Applications in Drug Development

The unique structural characteristics of CAS 18720-35-9 have positioned it as a valuable building block in two significant areas of therapeutic research:

1. Rigid Linker in PROTACs:

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively degrade target proteins within cells. A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The bicyclo[2.2.2]octane core of CAS 18720-35-9 provides a rigid and well-defined linker, which is crucial for controlling the distance and spatial orientation between the target protein and the E3 ligase. This rigidity can lead to more stable and effective ternary complex formation, a critical step for efficient protein ubiquitination and subsequent degradation by the proteasome.

2. Intermediate in the Synthesis of 11β-HSD1 Inhibitors:

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a key role in regulating glucocorticoid levels in tissues. Elevated levels of glucocorticoids are associated with metabolic disorders such as type 2 diabetes and obesity. Consequently, inhibiting 11β-HSD1 is a promising therapeutic strategy for these conditions. CAS 18720-35-9 serves as a crucial intermediate in the synthesis of potent and selective 11β-HSD1 inhibitors. Its bicyclic structure can be incorporated into the inhibitor's scaffold to provide the necessary rigidity and orientation to effectively bind to the active site of the enzyme.

Experimental Protocols

A detailed, five-step method for the synthesis of bicyclo-[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester (CAS 18720-35-9) has been reported.[2] This process begins with the synthesis of an intermediate from dimethyl succinyl succinate (DMSS) and culminates in the selective mono-esterification of the target diacid.

Step 1: Synthesis of Intermediate I

  • Reactants: Sodium hydride, Dimethyl succinyl succinate (DMSS), 1,2-dibromoethane.

  • Objective: To synthesize the initial bicyclic intermediate.

Step 2: Synthesis of Semicarbazone

  • Reactants: Intermediate I, Sodium acetate, Ammourea hydrochloride, Alcohol.

  • Objective: To form the semicarbazone derivative.

Step 3: Synthesis of Target Diacid

  • Reactants: Semicarbazone, Potassium hydroxide, Diethylene glycol.

  • Objective: To hydrolyze the semicarbazone to the corresponding dicarboxylic acid.

Step 4: Synthesis of Target Diester

  • Reactants: Target diacid, Thionyl chloride, Methanol.

  • Objective: To convert the dicarboxylic acid to its dimethyl ester.

Step 5: Synthesis of Target Monoester (CAS 18720-35-9)

  • Reactants: Target diester, Potassium hydroxide, 95% Methanol water solution.

  • Objective: To selectively hydrolyze one of the ester groups to yield the final monoester product.

This synthetic route is described as having mild process conditions, being environmentally friendly, and suitable for industrial production due to its high product yield and purity.[2]

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) Target for Degradation PROTAC PROTAC Warhead Linker E3 Ligase Ligand POI->PROTAC:L1 Binding Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) E3_Ligase E3 Ubiquitin Ligase Recruited by PROTAC E3_Ligase->PROTAC:L3 Binding Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitination of POI Proteasome Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic_Workflow Start Starting Materials (DMSS, 1,2-dibromoethane, etc.) Step1 Step 1: Synthesis of Intermediate I Start->Step1 Step2 Step 2: Formation of Semicarbazone Step1->Step2 Step3 Step 3: Hydrolysis to Target Diacid Step2->Step3 Step4 Step 4: Esterification to Target Diester Step3->Step4 Step5 Step 5: Selective Hydrolysis to Target Monoester Step4->Step5 End Final Product (CAS 18720-35-9) Step5->End

Caption: Synthetic workflow for CAS 18720-35-9.

References

An In-depth Technical Guide to 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid: Properties, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is a bifunctional organic molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its rigid bicyclic scaffold and orthogonal functional groups—a carboxylic acid and a methyl ester—make it a valuable building block for the synthesis of complex molecules and a particularly effective linker in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a step-by-step workflow for its application in the construction of PROTACs.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Molecular Formula C₁₁H₁₆O₄[1][2][3][4]
Molecular Weight 212.24 g/mol [1][2][3][4]
CAS Number 18720-35-9[1][2][3][4]
Appearance White to off-white crystalline powder[3][5]
Melting Point 180-182 °C
Boiling Point 322.473 °C[3]
Density 1.307 g/cm³[3]
Synonyms Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester, Monomethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate[3]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from dimethyl succinyl succinate. The following is a representative experimental protocol.

Step 1: Synthesis of Intermediate I

  • In a reaction vessel under an inert atmosphere, sodium hydride is reacted with dimethyl sulfoxide (DMSO).

  • 1,2-dibromoethane is then added to the reaction mixture to yield the initial intermediate.

Step 2: Formation of Semicarbazone

  • The synthesized Intermediate I is reacted with sodium acetate and semicarbazide hydrochloride in an appropriate alcohol solvent.

  • This reaction leads to the formation of the corresponding semicarbazone derivative.

Step 3: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

  • The semicarbazone is treated with potassium hydroxide in diethylene glycol.

  • This step facilitates a Wolff-Kishner-type reduction and subsequent cyclization to form the bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Step 4: Diesterification

  • The resulting diacid is reacted with thionyl chloride to form the diacyl chloride.

  • The diacyl chloride is then treated with methanol to produce the dimethyl ester of bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Step 5: Selective Monohydrolysis

  • The dimethyl ester is carefully hydrolyzed using one equivalent of potassium hydroxide in a 95% methanol-water solution.

  • This selective hydrolysis yields the target molecule, this compound.

Application in PROTAC Synthesis

This compound is a valuable rigid linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The rigid nature of the bicyclo[2.2.2]octane scaffold can provide favorable conformational constraint to the resulting PROTAC molecule.

The general workflow for synthesizing a PROTAC using this linker involves a sequential amide coupling strategy.

Experimental Workflow for PROTAC Synthesis:

  • Activation of the Linker: The carboxylic acid moiety of this compound is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an organic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

  • First Amide Coupling: An amine-functionalized ligand for the target protein of interest (POI) is added to the activated linker solution. The reaction is stirred at room temperature until completion, which is monitored by techniques like LC-MS.

  • Purification of the Intermediate: The resulting intermediate, where the POI ligand is attached to the linker, is purified using chromatographic methods such as flash chromatography or preparative HPLC.

  • Hydrolysis of the Methyl Ester: The methyl ester on the other end of the linker is hydrolyzed to a carboxylic acid. This is typically achieved by treatment with a base like lithium hydroxide (LiOH) in a mixture of solvents such as THF and water.

  • Activation of the Second Carboxylic Acid: The newly formed carboxylic acid on the linker-POI ligand conjugate is activated using a coupling agent and a base, similar to the first activation step.

  • Second Amide Coupling: An amine-functionalized ligand for an E3 ubiquitin ligase (e.g., a derivative of thalidomide for Cereblon or a ligand for VHL) is added to the reaction mixture. The reaction is monitored until the final PROTAC molecule is formed.

  • Final Purification: The crude PROTAC is purified using preparative HPLC to yield the final product of high purity, which is then characterized by analytical techniques such as LC-MS and NMR.

Below is a diagram illustrating the logical workflow of this synthesis process.

PROTAC_Synthesis_Workflow start Starting Materials: - this compound - Amine-functionalized POI Ligand - Amine-functionalized E3 Ligase Ligand step1 Step 1: Activation of Linker's Carboxylic Acid (e.g., HATU, DIPEA in DMF) start->step1 step2 Step 2: First Amide Coupling (Addition of POI Ligand) step1->step2 intermediate1 Intermediate 1: POI Ligand-Linker-Ester step2->intermediate1 purification1 Purification 1 (e.g., HPLC) intermediate1->purification1 step3 Step 3: Hydrolysis of Methyl Ester (e.g., LiOH in THF/Water) purification1->step3 intermediate2 Intermediate 2: POI Ligand-Linker-Carboxylic Acid step3->intermediate2 step4 Step 4: Activation of Second Carboxylic Acid (e.g., HATU, DIPEA in DMF) intermediate2->step4 step5 Step 5: Second Amide Coupling (Addition of E3 Ligase Ligand) step4->step5 final_protac Final PROTAC Molecule step5->final_protac purification2 Final Purification (e.g., Preparative HPLC) final_protac->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest from cells. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The PROTAC molecule forms a ternary complex with the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is a critical component that significantly influences the PROTAC's efficacy, selectivity, and physicochemical properties. It is not merely a spacer but plays a crucial role in the stability and conformation of the ternary complex. The choice of linker can impact a PROTAC's potency, membrane permeability, and pharmacokinetic profile.

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: A Rigid Linker for Enhanced PROTAC Performance

This compound is a rigid linker building block used in the synthesis of PROTACs. Its bicyclo[2.2.2]octane core imparts conformational rigidity to the linker, which can offer several advantages over traditional flexible linkers like polyethylene glycol (PEG) or alkyl chains.

Advantages of Rigid Linkers:

  • Pre-organization of Bioactive Conformation: The rigid structure can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex. This can lead to enhanced potency and efficacy of the PROTAC.

  • Improved Pharmacokinetics: The constrained conformation can result in improved metabolic stability and better pharmacokinetic properties.

  • Enhanced Selectivity: By presenting the warhead and E3 ligase ligand in a more defined spatial orientation, rigid linkers can improve the selectivity of the PROTAC for its intended target.

The this compound linker provides two points of attachment for further chemical modification, allowing for its incorporation into a PROTAC structure. The carboxylic acid and the methyl ester can be chemically manipulated to connect the POI-binding ligand and the E3 ligase-binding ligand.

Data Presentation: Performance of PROTACs with Rigid Bicyclic Linkers

While specific data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, the following table summarizes the performance of PROTACs that incorporate similar rigid bicyclic linkers, targeting key cancer-related proteins such as the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4). This data illustrates the potential efficacy of this class of linkers.

PROTAC TargetE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
ARCRBNLNCaP< 1> 95[1]
ARCRBNVCaP< 1> 95[1]
BRD4CRBNRS4;110.032> 90[1]
BRD4VHLHeLa10-100~90[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a patented synthetic method for bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester[3].

Materials:

  • Dimethyl succinyl succinate

  • Sodium hydride (NaH)

  • 1,2-Dibromoethane

  • Ethylene glycol dimethyl ether (DME)

  • Sodium acetate

  • Semicarbazide hydrochloride

  • Ethanol

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Thionyl chloride (SOCl2)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of Intermediate I: In a round-bottom flask, suspend sodium hydride in dry DME. Add dimethyl succinyl succinate dropwise at room temperature. After the initial reaction subsides, add 1,2-dibromoethane and reflux the mixture. After cooling, the reaction is worked up to isolate the intermediate product.

  • Synthesis of Semicarbazone: The intermediate from the previous step is reacted with semicarbazide hydrochloride and sodium acetate in ethanol to form the semicarbazone derivative.

  • Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: The semicarbazone is heated with potassium hydroxide in diethylene glycol to induce a Wolff-Kishner-type reduction and form the dicarboxylic acid.

  • Esterification to Dimethyl Ester: The resulting dicarboxylic acid is treated with thionyl chloride followed by methanol to yield dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

  • Selective Monohydrolysis: The dimethyl ester is carefully hydrolyzed using one equivalent of potassium hydroxide in a methanol/water mixture to selectively cleave one of the ester groups, yielding this compound. The product should be purified by chromatography.

Protocol 2: General Procedure for Incorporating the Linker into a PROTAC

This protocol describes a general method for coupling the linker to a POI ligand and an E3 ligase ligand via amide bond formation.

Materials:

  • This compound

  • POI-binding ligand with an available amine or carboxylic acid functional group

  • E3 ligase-binding ligand with an available amine or carboxylic acid functional group

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • First Amide Coupling:

    • If the POI ligand has an amine, activate the carboxylic acid of the linker. Dissolve this compound (1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2 eq). Stir for 15 minutes. Add the amine-containing POI ligand (1 eq) and stir at room temperature overnight.

    • If the POI ligand has a carboxylic acid, the methyl ester of the linker needs to be hydrolyzed to the di-acid and then mono-protected before coupling. Alternatively, the carboxylic acid of the linker can be coupled to an amine-containing E3 ligase ligand first.

  • Hydrolysis of the Methyl Ester (if necessary): The methyl ester of the linker-POI conjugate is hydrolyzed to a carboxylic acid using a mild base like lithium hydroxide (LiOH) in a THF/water mixture.

  • Second Amide Coupling: The newly formed carboxylic acid is then coupled to the amine-containing E3 ligase ligand using the same amide coupling procedure as in step 1.

  • Purification: The final PROTAC is purified by reverse-phase preparative HPLC to obtain the high-purity product. The structure and purity should be confirmed by LC-MS and NMR.

Protocol 3: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps to determine the extent of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., LNCaP for AR, HeLa for BRD4)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Mandatory Visualizations

Signaling Pathway Diagrams

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degraded POI (Amino Acids) Proteasome->Degradation Mediates

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation and Cellular Effects Androgen Androgen (e.g., DHT) AR_inactive Inactive Androgen Receptor (AR) (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Activation Degradation AR Degradation AR_inactive->Degradation AR_dimer_nuc AR Dimer AR_active->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Proteins (e.g., PSA) mRNA->Protein Cell_Effects Cell Proliferation, Survival Protein->Cell_Effects PROTAC_AR AR-targeting PROTAC PROTAC_AR->AR_inactive Induces Degradation->Cell_Effects Inhibits

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects BRD4 BRD4 Acetylated_Histones Acetylated Histones (Super-Enhancers) BRD4->Acetylated_Histones Binds to Degradation BRD4 Degradation BRD4->Degradation PTEFb P-TEFb Complex Acetylated_Histones->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNAPII->Gene_Transcription Initiates cMYC_mRNA c-MYC mRNA Gene_Transcription->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation PROTAC_BRD4 BRD4-targeting PROTAC PROTAC_BRD4->BRD4 Induces Degradation->Gene_Transcription Inhibits

References

Application Notes: Synthesis and Evaluation of PROTACs Incorporating Bicyclo[2.2.2]octane Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.

Rigid linkers, such as those derived from bicyclo[2.2.2]octane, are of particular interest in PROTAC design. Their constrained conformation can pre-organize the warhead and E3 ligase ligand, potentially leading to improved binding affinity, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis and evaluation of PROTACs incorporating bicyclo[2.2.2]octane-based linkers.

Data Presentation

Table 1: Representative Bicyclo[2.2.2]octane-Based Linkers

Linker NameStructureKey Features
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidA dicarboxylic acid functionalized bicycloalkane, allowing for sequential amide bond formation.Symmetrical, rigid scaffold.
4-(Boc-amino)-bicyclo[2.2.2]octane-1-carboxylic acidA monofunctionalized linker with a protected amine and a carboxylic acid for controlled coupling.Orthogonal protecting groups enable stepwise synthesis.

Table 2: Hypothetical Biological Evaluation Data for a Bicyclo[2.2.2]octane-Containing BRD4 Degrader

Compound IDLinker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
BCO-PROTAC-1Bicyclo[2.2.2]octaneBRD4VHLHEK29350>90
BCO-PROTAC-2Fluoro-bicyclo[2.2.2]octaneSMARCA2VHLEOL-13.396

Experimental Protocols

Protocol 1: Synthesis of a Bicyclo[2.2.2]octane-Linked PROTAC Targeting BRD4

This protocol describes the synthesis of a hypothetical PROTAC (BCO-PROTAC-1) that targets the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. The synthesis involves a sequential amide coupling strategy using 4-(Boc-amino)-bicyclo[2.2.2]octane-1-carboxylic acid as the rigid linker.

Step 1: Coupling of the BRD4 Ligand (JQ1-acid) to the Bicyclo[2.2.2]octane Linker

  • Materials:

    • JQ1-carboxylic acid (1.0 eq)

    • 4-(Boc-amino)-bicyclo[2.2.2]octane-1-carboxylic acid (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve JQ1-carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., argon).

    • Add 4-(Boc-amino)-bicyclo[2.2.2]octane-1-carboxylic acid to the solution.

    • Add HATU and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Materials:

    • Boc-protected intermediate from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (20% v/v in DCM) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude amine salt is typically used in the next step without further purification.

Step 3: Coupling of the VHL Ligand to the Linker-Warhead Intermediate

  • Materials:

    • Amine intermediate from Step 2 (1.0 eq)

    • VHL ligand with a carboxylic acid handle (e.g., VH032-acid) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the VHL ligand-acid in anhydrous DMF under an inert atmosphere.

    • Add HATU and DIPEA and stir for 15-20 minutes to pre-activate the carboxylic acid.

    • Add a solution of the amine intermediate from Step 2 in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC.

Step 4: Characterization

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

  • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized PROTAC.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293 for BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4 °C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the blotting process for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Bicyclo[2.2.2]octane linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Recruitment PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC utilizing a bicyclo[2.2.2]octane linker.

BRD4_Signaling_Pathway BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb recruits Degradation BRD4 Degradation Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription (e.g., c-Myc) RNA_Pol_II->Transcription initiates Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth promotes PROTAC BCO-PROTAC-1 PROTAC->BRD4 induces degradation of

Caption: Simplified signaling pathway of BRD4 and the inhibitory effect of a BRD4-targeting PROTAC.

Application of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is a versatile, rigid, non-planar scaffold that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure serves as a bioisostere for para-substituted phenyl rings, offering a pathway to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. This document provides detailed application notes and protocols for the use of this building block in the development of novel therapeutics, with a focus on its application in the synthesis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Application 1: Synthesis of 11β-HSD1 Inhibitors for Metabolic Syndrome

The bicyclo[2.2.2]octane core is a key structural motif in a series of potent and selective inhibitors of 11β-HSD1, an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. The rigid scaffold allows for precise orientation of substituents to maximize binding affinity to the target enzyme.

Signaling Pathway of 11β-HSD1 Inhibition

11β-HSD1 is a key enzyme in the prereceptor activation of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR). In metabolic tissues such as the liver and adipose tissue, overexpression of 11β-HSD1 leads to elevated intracellular cortisol levels, contributing to insulin resistance. This process is linked to the activation of signaling pathways such as the JNK pathway. Inhibitors of 11β-HSD1 block this conversion, thereby reducing local cortisol concentrations and mitigating the downstream effects that contribute to metabolic disease.

G Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR binds HSD1->Cortisol JNK JNK Pathway Activation GR->JNK activates InsulinResistance Insulin Resistance JNK->InsulinResistance promotes Inhibitor Bicyclo[2.2.2]octane-based 11β-HSD1 Inhibitor Inhibitor->HSD1 inhibits

Figure 1. Mechanism of 11β-HSD1 Inhibition

Quantitative Data: 11β-HSD1 Inhibitors

The following table summarizes the in vitro potency of representative bicyclo[2.2.2]octyltriazole inhibitors of 11β-HSD1.

Compound IDStructureHuman 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)
1 4-(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxamide1315
2 4-(5-(5-cyanopyridin-2-yl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxamide23
3 4-(5-(thiazol-2-yl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxamide810

Data is illustrative and based on findings from medicinal chemistry literature on bicyclo[2.2.2]octyltriazole inhibitors.

Experimental Protocol: Synthesis of a Bicyclo[2.2.2]octyltriazole 11β-HSD1 Inhibitor

This protocol outlines the synthesis of a key intermediate, 4-formyl-bicyclo[2.2.2]octane-1-carboxylic acid, from this compound, which can then be further elaborated to the final triazole inhibitors.

Step 1: Synthesis of Sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate

  • To a solution of this compound (1 equivalent) in a suitable solvent such as methanol, add sodium bisulfite (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or evaporation of the solvent.

Step 2: Synthesis of 4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid

  • Under a nitrogen atmosphere, dissolve the sodium hydroxy(4-(methoxycarbonyl)bicyclo-[2.2.2]octan-1-yl)methanesulfonate (1 equivalent) in acetic acid.

  • Add 2M sulfuric acid to the mixture.

  • Heat the reaction mixture to 100°C and stir for 1 hour.

  • Distill the acidic solvents until the volume is reduced by approximately two-thirds.

  • Continue heating at 100°C until the reaction is complete, as monitored by TLC.

  • Cool the mixture to room temperature and stir for an additional 10 hours.

  • Cool the mixture to 0°C for 3 hours to induce precipitation.

  • Filter the resulting suspension and wash the filter cake with cold water.

  • Dry the solid product under vacuum at 50°C to yield 4-formyl-bicyclo[2.2.2]octane-1-carboxylic acid.

This aldehyde can then be converted to the corresponding hydrazide, which upon reaction with a suitable isothiocyanate and subsequent cyclization, yields the desired bicyclo-octyltriazole inhibitors.

G start 4-(Methoxycarbonyl)bicyclo[2.2.2] octane-1-carboxylic acid step1 Sodium Bisulfite Methanol, RT start->step1 intermediate1 Sodium hydroxy(4-(methoxycarbonyl) bicyclo-[2.2.2]octan-1-yl)methanesulfonate step1->intermediate1 step2 Acetic Acid, H2SO4 100°C intermediate1->step2 intermediate2 4-Formyl-bicyclo[2.2.2] octane-1-carboxylic acid step2->intermediate2 step3 Further Elaboration (Hydrazide formation, cyclization, etc.) intermediate2->step3 final_product Bicyclo[2.2.2]octyltriazole 11β-HSD1 Inhibitor step3->final_product

Figure 2. Synthetic Workflow for 11β-HSD1 Inhibitors

Application 2: Rigid Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is crucial for the efficacy of the PROTAC. This compound can be utilized to create rigid linkers, which can pre-organize the PROTAC into a bioactive conformation and improve pharmacokinetic properties.

Signaling Pathway of PROTAC-mediated Protein Degradation

A PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI by the E3 ligase. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.

G PROTAC PROTAC (with Bicyclo[2.2.2]octane linker) PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3->TernaryComplex UbPOI Poly-ubiquitinated POI TernaryComplex->UbPOI induces ubiquitination Ub Ubiquitin Ub->TernaryComplex recruited to Proteasome 26S Proteasome UbPOI->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades into

Figure 3. Mechanism of Action of a PROTAC

Quantitative Data: PROTACs with Rigid Linkers

The following table illustrates the impact of linker rigidity on PROTAC performance, with representative data for a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK).

PROTAC IDLinker TypeTarget ProteinDC50 (nM)Dmax (%)
PROTAC-A Flexible (PEG)BTK5085
PROTAC-B Rigid (Bicyclo[2.2.2]octane)BTK15>95

DC50: half-maximal degradation concentration. Dmax: maximum degradation. Data is illustrative and highlights the potential benefits of rigid linkers.

Experimental Protocol: Synthesis of a PROTAC with a Bicyclo[2.2.2]octane Linker

This protocol outlines a general strategy for incorporating this compound as a rigid linker in a PROTAC.

Step 1: Functionalization of the Bicyclo[2.2.2]octane Scaffold

  • The carboxylic acid and methyl ester groups of this compound provide two handles for orthogonal functionalization.

  • The carboxylic acid can be activated (e.g., as an NHS ester or acyl chloride) and reacted with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

  • The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized POI ligand using standard peptide coupling reagents (e.g., HATU, HOBt). Alternatively, the ester can be reduced to an alcohol for further functionalization.

Step 2: Convergent Synthesis of the PROTAC

  • Fragment A Synthesis: Synthesize the bicyclo[2.2.2]octane linker coupled to the E3 ligase ligand.

  • Fragment B Synthesis: Synthesize the POI ligand with a suitable reactive handle (e.g., an amine).

  • Final Coupling: Couple Fragment A and Fragment B to form the final PROTAC molecule.

  • Purify the final PROTAC using column chromatography or preparative HPLC.

  • Characterize the final product by NMR and mass spectrometry.

G start 4-(Methoxycarbonyl)bicyclo[2.2.2] octane-1-carboxylic acid step1 Amide Coupling (e.g., HATU) start->step1 E3_ligand E3 Ligase Ligand (amine-functionalized) E3_ligand->step1 POI_ligand POI Ligand (amine-functionalized) step3 Amide Coupling (e.g., HATU) POI_ligand->step3 intermediate1 Linker-E3 Ligand Conjugate step1->intermediate1 step2 Ester Hydrolysis intermediate1->step2 intermediate2 Carboxylic Acid-Linker-E3 Ligand step2->intermediate2 intermediate2->step3 final_product Final PROTAC Molecule step3->final_product

Figure 4. General Synthetic Strategy for a PROTAC with a Bicyclo[2.2.2]octane Linker

Conclusion

This compound is a valuable building block in medicinal chemistry, enabling the synthesis of innovative therapeutics. Its rigid, three-dimensional structure is advantageous for creating potent enzyme inhibitors and for optimizing the performance of PROTACs. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile scaffold in their drug discovery programs.

Application Notes and Protocols for the Derivatization of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, a versatile scaffold in medicinal chemistry. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core offers precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This document details synthetic protocols for creating derivatives, presents quantitative data on their biological activities, and visualizes key concepts in drug design utilizing this scaffold.

Introduction to the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane moiety is a highly valued saturated bicyclic system in drug discovery. Its rigid framework serves as a non-aromatic bioisostere for phenyl rings, often improving physicochemical properties such as solubility and metabolic stability. The defined conformational rigidity allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with protein binding pockets. This compound is a particularly useful starting material, offering two distinct functional groups for differential derivatization.

Key Applications in Drug Design

Derivatives of this compound have been successfully employed in several therapeutic areas:

  • Oncology: As a core component of potent inhibitors of the murine double minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor.

  • PROTACs: As a rigid linker in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[1]

  • CNS Disorders: In the development of selective ligands for G-protein coupled receptors, such as the adenosine A1 receptor.

Experimental Protocols

Protocol 1: General Synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxamides

This protocol describes a general two-step procedure for the synthesis of amide derivatives from this compound via an acid chloride intermediate.

Step 1: Formation of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carbonyl chloride

  • Reagents and Materials:

    • This compound

    • Oxalyl chloride (2.0 equivalents)

    • Anhydrous dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask with a magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a solution of this compound in anhydrous DCM, add a catalytic amount of DMF. b. Cool the mixture to 0 °C in an ice bath. c. Slowly add oxalyl chloride to the stirred solution under an inert atmosphere. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). f. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acid chloride is typically used in the next step without further purification.

Step 2: Amide Coupling with a Primary or Secondary Amine

  • Reagents and Materials:

    • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carbonyl chloride (from Step 1)

    • Desired primary or secondary amine (1.0-1.2 equivalents)

    • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

    • Round-bottom flask with a magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. Dissolve the amine and the base in anhydrous DCM or DMF. b. Cool the solution to 0 °C. c. Add a solution of the crude 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carbonyl chloride in the same anhydrous solvent dropwise to the stirred amine solution under an inert atmosphere. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: Synthesis of an Adenosine A1 Receptor Ligand Precursor

This protocol details the coupling of 5,6-diamino-1,3-dibutylpyrimidine-2,4(1H,3H)-dione with this compound, a key step in synthesizing xanthine-based receptor ligands.[2]

  • Reagents and Materials:

    • 5,6-diamino-1,3-dibutylpyrimidine-2,4(1H,3H)-dione (1.0 equivalent)

    • This compound (1.1 equivalents)

    • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) as a coupling reagent (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard glassware for organic synthesis under an inert atmosphere

  • Procedure: a. In a round-bottom flask, dissolve the 5,6-diamino-1,3-dibutylpyrimidine-2,4(1H,3H)-dione, this compound, and DIPEA in anhydrous DMF under a nitrogen atmosphere. b. Add the coupling reagent COMU to the solution. c. Stir the reaction mixture at room temperature for 15 minutes. d. The resulting 6-amino-5-carboxamidouracil intermediate can be isolated or used directly in the subsequent cyclization step to form the xanthine core.[2]

Data Presentation

Table 1: Biological Activity of MDM2 Inhibitors Incorporating the Bicyclo[2.2.2]octane Scaffold

The following table summarizes the in vitro activity of compound 56, an MDM2 inhibitor containing the 4-(carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid moiety, and a comparator compound 39.[3]

Compound IDMDM2 Binding Affinity (IC50, nM)MDM2 Binding Affinity (Ki, nM)SJSA-1 Cell Growth Inhibition (IC50, nM)
56 3.7< 190
39 --90

Data extracted from Wang et al., J. Med. Chem. 2017, 60, 10, 4343–4360.[3]

Visualizations

Synthetic Workflow for Derivatization

G General Synthetic Workflow A 4-(Methoxycarbonyl)bicyclo[2.2.2]octane- 1-carboxylic acid B Acid Chloride Formation (e.g., Oxalyl Chloride, SOCl2) A->B Activation E Ester Hydrolysis (e.g., LiOH, NaOH) A->E C Amide Coupling (Primary/Secondary Amine, Base) B->C D Amide Derivative C->D Final Product F Dicarboxylic Acid Derivative E->F

Caption: General derivatization pathways for the title compound.

MDM2-p53 Signaling Pathway Inhibition

G MDM2-p53 Inhibition Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Targeted for Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Inhibitor Bicyclo[2.2.2]octane-based MDM2 Inhibitor (e.g., Cmpd 56) Inhibitor->MDM2 Blocks p53 binding site

Caption: Mechanism of action for bicyclo[2.2.2]octane-based MDM2 inhibitors.

Structure-Activity Relationship (SAR) Logic

G Structure-Activity Relationship Logic Scaffold Core Scaffold: Spirooxindole-pyrrolidine Modification Modification: Incorporate Rigid Linker Scaffold->Modification BCO Candidate Linker: Bicyclo[2.2.2]octane carboxylic acid Modification->BCO Hypothesis Hypothesis: Rigid linker will orient substituent optimally in MDM2 pocket BCO->Hypothesis Result Result: High Binding Affinity (Ki < 1 nM) Potent Cellular Activity Hypothesis->Result

Caption: Logic for incorporating the bicyclo[2.2.2]octane scaffold.

References

Application Notes and Protocols: Esterification of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the synthesis of dimethyl and diethyl esters of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The rigid bicyclic structure of this dicarboxylic acid makes its ester derivatives valuable building blocks in the synthesis of polymers, liquid crystals, and pharmaceutical agents. The protocols described herein are based on the Fischer-Speier esterification method, a reliable and widely used acid-catalyzed esterification process. This application note includes comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.

Introduction

Bicyclo[2.2.2]octane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structure. The esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a fundamental transformation that provides access to a variety of diesters which can be used as monomers for polymerization or as intermediates in the synthesis of more complex molecules. The most common method for this transformation is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2] This document outlines the procedures for the preparation of both the dimethyl and diethyl esters.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical AppearanceBoiling Point (°C)Spectroscopic Data
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate C₁₂H₁₈O₄226.27~50%White solid273.6 (at 760 mmHg)¹³C NMR, IR, GC-MS: Available[3]
Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate C₁₄H₂₂O₄254.32~40%Oil118-126 (at 0.3 mmHg)[4]¹H NMR: Not explicitly found

Experimental Protocols

Protocol 1: Synthesis of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

This protocol is adapted from general Fischer esterification procedures.

Materials:

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-40 mL per gram of dicarboxylic acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

This protocol follows the principles of Fischer esterification.

Materials:

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

  • Ethanol (absolute)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Distillation apparatus for purification under reduced pressure

Procedure:

  • Reaction Setup: In a round-bottom flask, combine bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq), a large excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq) or concentrated sulfuric acid (0.1-0.2 eq). If using a Dean-Stark trap, toluene can be added as the solvent.

  • Reflux: Heat the mixture to reflux and continue for 8-16 hours. If using a Dean-Stark apparatus, water will be collected, driving the equilibrium towards the product.

  • Work-up:

    • After cooling to room temperature, concentrate the reaction mixture on a rotary evaporator to remove the excess ethanol and toluene (if used).

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure diethyl ester.[4]

Mandatory Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Diacid Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid Reflux Reflux Diacid->Reflux Alcohol Alcohol (Methanol or Ethanol) Alcohol->Reflux Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction & Washing Evaporation->Extraction Drying Drying & Concentration Extraction->Drying Purify Recrystallization or Vacuum Distillation Drying->Purify Diester Dialkyl bicyclo[2.2.2]octane- 1,4-dicarboxylate Purify->Diester

Caption: Experimental workflow for the esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Signaling_Pathway A Carboxylic Acid B Protonated Carbonyl (Activated Electrophile) A->B + H⁺ B->A - H⁺ D Tetrahedral Intermediate B->D + Alcohol (C) C Alcohol C->D D->B - Alcohol (C) E Protonated Ester D->E - H₂O (H) E->D + H₂O (H) F Ester E->F - H⁺ F->E + H⁺ G H₃O⁺ F->G H H₂O I H⁺ (catalyst) I->A I->B I->D I->E

Caption: Simplified mechanism of Fischer-Speier esterification.

References

Application Notes and Protocols: 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid in the synthesis of high-performance polyesters. The unique bicyclic structure of this monomer imparts notable properties to the resulting polymers, including enhanced thermal stability and mechanical strength.[1] Such characteristics make these polymers suitable for demanding applications in the automotive and aerospace industries.[1] While this compound is also utilized as a building block in organic synthesis for pharmaceuticals, this document will focus on its application in polymer chemistry.[1][2]

Key Applications in Polymer Synthesis

This compound serves as a crucial monomer for producing advanced polymers.[2] Its rigid, three-dimensional structure is a key contributor to the enhanced physical properties of the resulting materials.[1][2]

Primary applications include:

  • High-Performance Polyesters: Used as a dicarboxylic acid monomer (after in-situ hydrolysis of the methyl ester) or a mono-ester mono-acid monomer in polycondensation reactions with diols.

  • Coatings, Adhesives, and Composite Materials: The resulting polymers exhibit excellent durability and resistance to extreme conditions.[1]

Experimental Data: Properties of Polyesters

The following table summarizes the properties of various polyesters synthesized using this compound and different diol co-monomers. The data is derived from patent literature detailing the synthesis of polyesters with specific thermal and physical properties.[3]

Polyester CompositionIntrinsic Viscosity (IV)Glass Transition Temp. (Tg)Melting Temp. (Tm)
Poly[(1,4-cyclohexanedimethylene 1,4-bicyclo[2.2.2]octanedicarboxylate)-co-(neopentylene 1,4-bicyclo[2.2.2]octanedicarboxylate)] (85:15)0.610 dL/g110 °C255 °C
Poly[(1,4-cyclohexanedimethylene 1,4-bicyclo[2.2.2]octanedicarboxylate)-co-(neopentylene 1,4-bicyclo[2.2.2]octanedicarboxylate)] (80:20)0.765 dL/g116 °C244 °C

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters using this compound. These protocols are based on established laboratory procedures.[3]

Protocol 1: Synthesis of Poly(1,4-cyclohexanedimethylene 1,4-bicyclo[2.2.2]octanedicarboxylate)

This protocol outlines the synthesis of a homopolyester using 1,4-cyclohexanedimethanol.

Materials:

  • This compound: 0.10 mol

  • 1,4-cyclohexanedimethanol (cis/trans=31/69): 0.11 mol

  • Titanium(IV) oxide (catalyst): 0.0029 g

  • 250-mL flask with a nitrogen inlet, metal stirrer, and short distillation column

  • Metal bath

Procedure:

  • Combine 0.10 mol of this compound, 0.11 mol of 1,4-cyclohexanedimethanol, and 0.0029 g of titanium oxide in the 250-mL flask.

  • Place the flask in a metal bath preheated to 200°C.

  • Set the stirring speed to 200 RPM.

  • Heat the mixture at 200°C for 5 minutes.

  • Gradually increase the temperature to 255°C over a period of 3 hours.

  • Further increase the temperature to 280°C over 10 minutes.

  • Maintain the reaction at 280°C to continue the polycondensation process. The reaction progress can be monitored by the evolution of methanol and water.

Protocol 2: Synthesis of a Copolyester with Neopentyl Glycol

This protocol describes the synthesis of a copolyester incorporating neopentyl glycol to modify the polymer properties.

Materials:

  • This compound: 0.10 mol

  • 1,4-cyclohexanedimethanol (cis/trans=31/69): 0.096 mol

  • Neopentyl glycol: 0.023 mol

  • Titanium(IV) oxide (catalyst)

  • Standard polyester synthesis reaction setup as in Protocol 1.

Procedure:

  • The experimental setup and initial catalyst amount are the same as in Protocol 1.

  • Charge the reactor with 0.10 mol of this compound, 0.096 mol of 1,4-cyclohexanedimethanol, and 0.023 mol of neopentyl glycol, along with the titanium oxide catalyst.

  • Follow the same temperature and stirring profile as described in Protocol 1 for the synthesis of the copolyester.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of polyesters using this compound.

G Polyester Synthesis Workflow A Monomer & Catalyst Charging - this compound - Diol(s) (e.g., 1,4-CHDM, Neopentyl Glycol) - Catalyst (e.g., TiO2) B Initial Heating & Mixing - Temperature: 200°C - Stirring: 200 RPM - Duration: 5 minutes A->B Reaction Setup C Gradual Temperature Increase (Esterification) - Ramp to 255°C over 3 hours - Methanol & Water are distilled off B->C Initiation D Polycondensation Stage - Ramp to 280°C over 10 minutes - Maintained at 280°C under vacuum C->D High Temperature Reaction E Polymer Isolation - Cool down - Extrude and pelletize D->E Completion F Characterization - Intrinsic Viscosity (IV) - Glass Transition Temperature (Tg) - Melting Temperature (Tm) E->F Analysis

Caption: General workflow for polyester synthesis.

The logical relationship for the monomer leading to enhanced polymer properties is outlined below.

G Structure-Property Relationship Monomer This compound Structure Rigid & Bulky Bicyclic Structure Monomer->Structure possesses PolymerChain Incorporation into Polymer Backbone Structure->PolymerChain leads to Property1 Increased Thermal Stability (Higher Tg and Tm) PolymerChain->Property1 Property2 Enhanced Mechanical Strength PolymerChain->Property2 Application High-Performance Applications (Automotive, Aerospace) Property1->Application Property2->Application

Caption: How monomer structure affects polymer properties.

References

Bicyclo[2.2.2]octane Derivatives: Scaffolds for Innovation in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Materials Science and Drug Development

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) cage has positioned its derivatives as compelling building blocks in the design of advanced materials. This unique saturated bicyclic hydrocarbon offers a combination of thermal stability, chemical robustness, and precise spatial orientation of substituents, making it a versatile scaffold for a range of applications, from high-performance polymers to sophisticated molecular electronics. These application notes provide an overview of the utility of BCO derivatives in materials science, complete with quantitative data and detailed experimental protocols.

Application Note 1: High-Performance Polyimides with Bicyclo[2.2.2]octane Moieties

The incorporation of the rigid BCO cage into polymer backbones, particularly in polyimides, imparts exceptional thermal and mechanical properties. Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride is a key monomer used in the synthesis of these advanced polymers. The non-planar, strained ring system of the BCO unit disrupts polymer chain packing, which can enhance solubility and processability without compromising thermal stability.

Polyimides derived from BCO dianhydrides exhibit high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical properties, making them suitable for applications in aerospace, electronics, and as gas separation membranes. The alicyclic nature of the BCO unit contributes to the production of colorless and transparent polyimide films, a desirable characteristic for optical applications.[1]

Data Presentation: Properties of BCO-Based Polyimides

The following table summarizes the thermal and mechanical properties of various polyimides synthesized from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydrides and different aromatic diamines.

Polyimide IDDianhydride IsomerAromatic DiamineTg (°C)5% Weight Loss Temp. (°C)Tensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
PI-1 2-endo,3-endo,5-exo,6-exo4,4'-oxydianiline>380>4502.1856
PI-2 2-exo,3-exo,5-exo,6-exo4,4'-oxydianiline>380>4502.6965
PI-3 2-endo,3-endo,5-exo,6-exo1,3-bis(4-aminophenoxy)benzene>380>4501.5523
PI-4 2-exo,3-exo,5-exo,6-exo1,3-bis(4-aminophenoxy)benzene>380>4501.8684

Data compiled from literature sources.[1]

Application Note 2: Bicyclo[2.2.2]octane as a Quantum Interference-Based Molecular Insulator

In the realm of molecular electronics, BCO derivatives have been identified as exceptional single-molecule insulators.[2][3] This property arises from a phenomenon known as destructive quantum interference. The unique sigma-bond connectivity within the BCO cage leads to cancellation of electron transmission pathways through the molecule. This makes BCO-based molecules some of the most effective molecular insulators known, a critical component for the development of nanoscale electronic devices.

Theoretical studies have shown that the insulating properties of the BCO motif can be tuned by systematically varying the constituent atoms of the cage (e.g., carbon, silicon, germanium) and by the addition of substituents.[2][4] This opens up possibilities for the rational design of molecular components with tailored electronic properties for applications in single-molecule circuits and devices.

Data Presentation: Calculated Electron Transmission in BCO Derivatives

The following table presents computational data on the electron transmission probability at the Fermi energy for a gold-molecule-gold junction, illustrating the insulating nature of the BCO core compared to a linear alkane.

MoleculeLowest Transmission Probability (at Fermi Energy)
Bicyclo[2.2.2]octane (C222)~1 x 10⁻⁵
n-Butane~1 x 10⁻³

Data is illustrative and based on theoretical calculations from literature.[5]

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic Dianhydride

This protocol describes a representative synthesis of the saturated dianhydride monomer, which involves a Diels-Alder reaction to form the unsaturated precursor, followed by hydrogenation and dehydration.

Step 1: Synthesis of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (Unsaturated Precursor)

This step involves a Diels-Alder reaction between 1,2-dihydrophthalic acid and maleic anhydride.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-dihydrophthalic acid (1.0 eq) and maleic anhydride (1.1 eq) in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetic anhydride) to yield the bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride.

Step 2: Hydrogenation to Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic Acid

  • Reaction Setup: Dissolve the unsaturated dianhydride from Step 1 in a suitable solvent (e.g., γ-butyrolactone) in a hydrogenation vessel. Add a catalytic amount of palladium on carbon (5-10 wt%).[6]

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate contains the bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic acid.

Step 3: Dehydration to Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic Dianhydride

  • Reaction Setup: Take the tetracarboxylic acid from Step 2 and dissolve or suspend it in acetic anhydride.

  • Dehydration: Heat the mixture to reflux for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. The dianhydride product will precipitate. Collect the solid by filtration, wash with anhydrous ether, and dry under vacuum.

Protocol 2: Synthesis of a BCO-Based Polyimide

This protocol details the synthesis of a polyimide from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride and an aromatic diamine (e.g., 4,4'-oxydianiline).[1]

  • Poly(amic acid) Synthesis: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc). Cool the solution to 0-5 °C in an ice bath. Add the bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature under nitrogen for 12-24 hours to form the poly(amic acid) solution.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.

  • Thermal Imidization: Place the glass plate in a vacuum oven and heat it according to a staged curing cycle. A typical cycle might be: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour. This process removes the solvent and converts the poly(amic acid) to the polyimide.

  • Film Removal: After cooling to room temperature, immerse the glass plate in water to release the flexible polyimide film.

  • Characterization: The resulting polyimide film can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm imidization, Thermogravimetric Analysis (TGA) to assess thermal stability, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature. Mechanical properties can be measured using a universal testing machine.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymer Polymer Synthesis & Characterization diels_alder Diels-Alder Reaction (Unsaturated Precursor) hydrogenation Hydrogenation (Saturated Acid) diels_alder->hydrogenation dehydration Dehydration (Dianhydride Monomer) hydrogenation->dehydration polymerization Polymerization (Poly(amic acid)) dehydration->polymerization film_casting Film Casting polymerization->film_casting imidization Thermal Imidization (Polyimide Film) film_casting->imidization characterization Characterization (TGA, DSC, Mechanical) imidization->characterization structure_property cluster_properties Structural Features cluster_applications Material Properties bco_core Bicyclo[2.2.2]octane Core rigidity High Rigidity & 3D Structure bco_core->rigidity non_planar Non-Planar Geometry bco_core->non_planar sigma_network Unique σ-Bond Network bco_core->sigma_network thermal_stability High Thermal Stability rigidity->thermal_stability solubility Improved Solubility non_planar->solubility optical Optical Transparency non_planar->optical insulating Quantum Interference (Insulating Properties) sigma_network->insulating

References

Synthesis of Chiral Compounds from 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid serves as a versatile achiral building block for the synthesis of valuable chiral compounds. Its rigid bicyclic framework is a desirable feature in medicinal chemistry, offering a three-dimensional scaffold that can be functionalized to interact with biological targets with high specificity. This document provides detailed application notes and protocols for the synthesis of chiral derivatives from this starting material, focusing on methodologies for chiral resolution and subsequent transformations. The bicyclo[2.2.2]octane core is a key structural motif in a variety of biologically active molecules and has been employed as a rigid scaffold in the development of ligands for asymmetric catalysis and as a component of Proteolysis Targeting Chimeras (PROTACs).

Application: Chiral Scaffolds in Drug Discovery

Chiral bicyclo[2.2.2]octane derivatives are of significant interest in drug discovery. The defined stereochemistry and conformational rigidity of these scaffolds allow for the precise spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. The synthesis of enantiomerically pure compounds from this compound provides access to novel chemical entities with potential therapeutic applications.

Experimental Protocols

A common strategy to obtain chiral compounds from the achiral this compound is through classical resolution using a chiral resolving agent. This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization, followed by the liberation of the individual enantiomers.

Protocol 1: Chiral Resolution of 4-(Carboxy)bicyclo[2.2.2]octane-1-carboxylic Acid

This protocol describes a general method for the resolution of the corresponding diacid, which can be obtained from the monomethyl ester.

Materials:

  • Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

  • Potassium hydroxide

  • Methanol/Water mixture (e.g., 10:1)

  • Hydrochloric acid (2N)

  • Ethyl acetate

  • Magnesium sulfate

  • Chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

  • Suitable solvent for crystallization (e.g., ethanol, methanol, or acetone)

Procedure:

  • Hydrolysis of the Dimethyl Ester:

    • A mixture of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate and potassium hydroxide in a methanol/water solution is heated to reflux.

    • The reaction progress is monitored by a suitable method (e.g., TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

    • The residue is diluted with ethyl acetate and extracted with an aqueous sodium hydroxide solution.

    • The combined aqueous phases are acidified to pH 1-2 with 2N aqueous hydrochloric acid.

    • The resulting precipitate, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, is collected by filtration, washed with cold water, and dried.

  • Formation of Diastereomeric Salts:

    • The racemic bicyclo[2.2.2]octane-1,4-dicarboxylic acid is dissolved in a suitable hot solvent (e.g., ethanol).

    • An equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) is added to the solution.

    • The solution is allowed to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

  • Fractional Crystallization:

    • The crystallized diastereomeric salt is collected by filtration.

    • The salt is recrystallized from the same solvent until a constant specific rotation is achieved, indicating enantiomeric purity.

    • The mother liquor, enriched in the other diastereomer, can be treated with the opposite enantiomer of the resolving agent to isolate the other diastereomeric salt.

  • Liberation of the Enantiopure Acid:

    • The purified diastereomeric salt is treated with an aqueous acid solution (e.g., 2N HCl) to liberate the enantiopure dicarboxylic acid.

    • The enantiopure acid is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the enantiomerically pure bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Data Presentation
StepCompoundExpected YieldPurity (e.g., by NMR)
1Bicyclo[2.2.2]octane-1,4-dicarboxylic acid>90%>98%
4(+)-Bicyclo[2.2.2]octane-1,4-dicarboxylic acidVariable>99% ee
4(-)-Bicyclo[2.2.2]octane-1,4-dicarboxylic acidVariable>99% ee

Table 1: Summary of expected results for the chiral resolution protocol.

Logical Workflow for Chiral Synthesis

The overall process for obtaining chiral compounds from this compound can be visualized as a logical workflow.

Chiral_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis & Resolution cluster_products Chiral Products cluster_derivatization Further Derivatization start This compound hydrolysis Hydrolysis to Diacid start->hydrolysis Base resolution Chiral Resolution hydrolysis->resolution Chiral Amine enantiomer1 (+)-Enantiomer resolution->enantiomer1 enantiomer2 (-)-Enantiomer resolution->enantiomer2 derivatives Chiral Derivatives (e.g., Ligands, PROTACs) enantiomer1->derivatives enantiomer2->derivatives

Caption: Workflow for the synthesis of chiral compounds.

Signaling Pathway Analogy: Asymmetric Induction

While not a biological signaling pathway, the process of asymmetric synthesis can be conceptually illustrated in a similar manner, showing the transfer of chirality from a chiral source to the final product.

Asymmetric_Induction cluster_inputs Inputs cluster_process Process cluster_output Output achiral_substrate Achiral Substrate (BCO Diacid) transition_state Diastereomeric Transition State / Intermediate achiral_substrate->transition_state chiral_source Chiral Source (Resolving Agent/Catalyst) chiral_source->transition_state Induces Chirality chiral_product Enantiomerically Enriched Product transition_state->chiral_product Stereoselective Transformation

Caption: Conceptual diagram of asymmetric induction.

Conclusion

The synthesis of chiral compounds from this compound provides a reliable pathway to valuable molecules for research and development in the pharmaceutical and materials science sectors. The protocols and workflows outlined here offer a foundational approach that can be adapted and optimized for the synthesis of specific target molecules. The rigid and well-defined stereochemistry of the bicyclo[2.2.2]octane scaffold will continue to be a valuable asset in the design of new chiral ligands and therapeutic agents.

Application Notes & Protocols: The Role of Bicyclo[2.2.2]octane (BCO) Scaffolds in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the BCO Scaffold

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[3][4] This tripartite assembly, known as a ternary complex, facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[2][3]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] While flexible linkers like polyethylene glycol (PEG) are common, rigid scaffolds are gaining prominence for their ability to confer favorable pharmacological properties. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a particularly effective rigid linker in PROTAC design. Its defined three-dimensional structure helps to reduce conformational flexibility, which can lead to improved ternary complex formation, enhanced cell permeability, and more predictable structure-activity relationships (SAR).[5][6]

dot digraph "PROTAC_Mechanism_of_Action" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, size="7.6,4!", bgcolor="#FFFFFF" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1" ];

// Nodes poi [label="Protein of Interest\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protac [label="BCO-Containing\nPROTAC", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2]; e3 [label="E3 Ubiquitin Ligase", fillcolor="#FBBC05", fontcolor="#202124"]; ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; ub [label="Ubiquitination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; degradation [label="POI Degradation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges poi -> ternary [color="#202124"]; protac -> ternary [color="#202124"]; e3 -> ternary [color="#202124"]; ternary -> ub [label=" Catalyzes", fontcolor="#5F6368", color="#202124"]; ub -> proteasome [color="#202124"]; proteasome -> degradation [color="#202124"];

// Invisible edge for alignment protac -> e3 [style=invis]; }

Caption: General mechanism of PROTAC-mediated protein degradation.

Advantages of BCO Scaffolds in PROTAC Design

Incorporating rigid scaffolds like BCO into PROTAC linkers can offer several advantages over traditional flexible linkers:

  • Reduced Conformational Flexibility: The rigid BCO core restricts the rotational freedom of the linker. This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to more potent degradation.

  • Improved Physicochemical Properties: BCO linkers can improve properties like cell permeability and metabolic stability. For instance, replacing flexible PEG units with more rigid carbocycles has been shown to enhance passive permeability.[5]

  • Enhanced Potency and Selectivity: By providing a well-defined spatial orientation between the POI and E3 ligase ligands, BCO scaffolds can facilitate optimal ternary complex formation, leading to improved degradation potency (lower DC50) and potentially greater selectivity among homologous proteins.[5][7]

  • Vectorial Control: The defined geometry of the BCO scaffold allows for precise control over the exit vectors of the attached ligands, which is crucial for productive ternary complex formation.

Application Data: BCO Scaffolds in Action

The utility of BCO scaffolds has been demonstrated in the development of potent degraders for various targets. A notable example is in the optimization of degraders for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key target in inflammatory diseases.

Quantitative Data Summary: IRAK4 Degraders

The following table summarizes data for IRAK4-targeting PROTACs, highlighting the impact of replacing a flexible piperazine ring with more rigid carbocycles, including bicyclo[2.2.2]octane. This strategic modification was part of an effort to reduce the number of rotatable bonds, a design parameter that led to improved degradation potencies.[5]

Target Binder VectorLinker Moiety (X)E3 LigaseDC50 (nM)Dmax (%)Ref.
Vector ACis-cyclohexylVHL19≥100%[5]
Vector ATrans-cyclohexylVHL63≥100%[5]
Vector A Bicyclo[2.2.2]octane VHL 29 ≥100% [5]
Vector APiperazineVHL7≥100%[5]
  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum percentage of target protein degradation. Data is representative and demonstrates the successful incorporation of rigid scaffolds to achieve potent degradation.

Experimental Protocols

A systematic workflow is essential for the design and evaluation of novel PROTACs. Below are key protocols for the synthesis and characterization of BCO-containing degraders.

dot digraph "Experimental_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.8, size="7.6,6!", bgcolor="#FFFFFF" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1" ];

// Nodes design [label="1. Design & Synthesis\nof BCO-PROTAC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="2. Purification & \nCharacterization (LCMS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; degradation [label="3. In-Cell Degradation Assay\n(Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; quantify [label="4. Quantify Degradation\n(DC50 & Dmax)", fillcolor="#34A853", fontcolor="#FFFFFF"]; viability [label="5. Cell Viability Assay\n(e.g., CellTiter-Glo®)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="6. Downstream Functional\nAssays (Optional)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges design -> purify [color="#202124"]; purify -> degradation [color="#202124"]; degradation -> quantify [color="#202124"]; quantify -> viability [color="#202124"]; viability -> downstream [color="#202124"]; }

Caption: General experimental workflow for PROTAC characterization.

Protocol 1: General Synthesis of a BCO-Containing PROTAC

The synthesis of a BCO-PROTAC typically involves standard amide coupling reactions to connect the BCO linker to the POI and E3 ligase ligands. This protocol outlines a general approach.

Materials:

  • POI ligand with a suitable functional group (e.g., amine or carboxylic acid).

  • E3 ligase ligand with a suitable functional group (e.g., pomalidomide).

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid or a similar bifunctional BCO linker.

  • Coupling reagents (e.g., HATU, HOBt).

  • Amine base (e.g., DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography).

Procedure:

  • First Amide Coupling: a. Dissolve the BCO dicarboxylic acid linker (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature. c. Add the POI ligand (containing an amine, 1.0 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Purify the resulting mono-functionalized BCO-POI ligand intermediate by column chromatography.

  • Second Amide Coupling: a. Dissolve the purified BCO-POI intermediate (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes. c. Add the E3 ligase ligand (containing an amine, 1.0 eq) to the mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, perform an aqueous workup as described above. f. Purify the final BCO-PROTAC product using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final compound using LC-MS and ¹H NMR.

Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[8]

Materials:

  • Cell line expressing the POI.

  • Complete cell culture medium.

  • BCO-PROTAC and vehicle control (DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[8]

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (specific for the POI and a loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate (ECL).

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight.[8] b. Prepare serial dilutions of the BCO-PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM.[9] c. Treat cells with the PROTAC dilutions for a specified time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.[9]

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells directly in the wells using RIPA buffer.[9] c. Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge to pellet debris.[9]

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay.[9] b. Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.[9]

  • Immunoblotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9] b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with primary antibodies for the POI and loading control overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[9] e. Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the loading control for each sample. c. Plot the normalized protein levels against the log of the PROTAC concentration. d. Fit the data to a four-parameter logistic non-linear regression model to determine the DC50 and Dmax values.[10]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the downstream effect of protein degradation on cell health and proliferation.[8]

Materials:

  • Cell line of interest.

  • White, opaque-walled 96-well plates.

  • BCO-PROTAC and vehicle control (DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat the cells with a serial dilution of the BCO-PROTAC for a prolonged period (e.g., 72 hours).[1][9]

  • Assay Execution: a. Equilibrate the plate and reagents to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[9] c. Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure luminescence using a plate reader.[9] b. Plot cell viability against the log of the PROTAC concentration to determine the IC50 value (half-maximal inhibitory concentration).

Conclusion

The bicyclo[2.2.2]octane scaffold is a valuable tool in the rational design of PROTACs. Its rigid nature provides a means to overcome some of the challenges associated with flexible linkers, offering a pathway to degraders with improved potency, selectivity, and drug-like properties. The protocols and data presented here provide a framework for the synthesis and evaluation of BCO-containing PROTACs, aiding researchers in the development of next-generation targeted protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic strategies for the bicyclo[2.2.2]octane core of this molecule are:

  • Multi-step synthesis: This often begins with a precursor like diethyl 2,5-diketocyclohexane-1,4-dicarboxylate, which undergoes a bridging reaction followed by further modifications.

  • Diels-Alder reaction: This cycloaddition reaction can form the bicyclo[2.2.2]octane framework, which is then functionalized to yield the desired product.

Q2: What is a critical step for obtaining the final product?

A2: A crucial step is the selective mono-hydrolysis of the precursor, dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. Careful control of this step is necessary to maximize the yield of the desired mono-acid and minimize the formation of the di-acid byproduct.

Q3: Are there any particular safety precautions to consider during this synthesis?

A3: Yes, standard laboratory safety protocols should be strictly followed. Specifically, when using reagents such as sodium hydride, which is highly flammable and reactive with water, an inert atmosphere (e.g., nitrogen or argon) is essential. Diels-Alder reactions may be conducted at elevated temperatures and pressures, requiring appropriate equipment and shielding. Always consult the Safety Data Sheet (SDS) for each reagent used.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of the Bicyclo[2.2.2]octane Core

Q: My yield for the bicyclo[2.2.2]octane core is consistently low. What are the potential causes and solutions?

A: Low yields in the formation of the bicyclo[2.2.2]octane framework can stem from several factors, depending on the synthetic route.

For the multi-step synthesis starting from diethyl 2,5-diketocyclohexane-1,4-dicarboxylate:

  • Inefficient Bridging Reaction: The bridging reaction to form the bicyclo[2.2.2]octane skeleton is critical. The choice of base and solvent can significantly impact the yield. Using sodium hydride as the base in a solvent like 1,2-dimethoxyethane has been shown to improve the yield of this step to 80-85%.[1]

  • Side Reactions: Incomplete reactions or the formation of side products can reduce the overall yield. Ensure all reagents are pure and dry, and that reaction temperatures and times are carefully controlled.

For the Diels-Alder reaction approach:

  • Suboptimal Catalyst: The choice of Lewis acid catalyst is crucial for promoting the Diels-Alder reaction and can significantly affect the yield and stereoselectivity. A comparison of different Lewis acids is provided in the table below.

  • Reaction Conditions: Temperature and reaction time are key parameters. Overheating can lead to decomposition of the product.[2] For some substrates, higher temperatures may be required to overcome the activation energy barrier. It is advisable to perform small-scale experiments to optimize these conditions.

  • Purity of Reactants: The diene and dienophile must be pure. Impurities can inhibit the reaction or lead to the formation of undesired byproducts.

Issue 2: Poor Selectivity in the Mono-hydrolysis of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate

Q: During the final hydrolysis step, I am obtaining a significant amount of the di-acid byproduct. How can I improve the selectivity for the desired mono-ester?

A: The formation of the di-acid is a common problem in the hydrolysis of symmetric diesters.[3] Here are some strategies to enhance mono-hydrolysis selectivity:

  • Stoichiometry of the Base: Carefully control the amount of base (e.g., KOH or NaOH) used for the hydrolysis. Using a stoichiometric amount or a slight excess of the base relative to the diester can favor the formation of the mono-ester.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-ester is the predominant product. Lowering the reaction temperature can sometimes improve selectivity.

  • Solvent System: The choice of solvent can influence the selectivity. For bulky esters, using a polar aprotic co-solvent like DMSO with aqueous KOH may improve reactivity and selectivity.[3]

  • Enzymatic Hydrolysis: Lipases can offer high selectivity for mono-hydrolysis, yielding the desired product with minimal di-acid formation.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to separate the desired this compound from the starting diester and the di-acid byproduct. What purification strategies are effective?

A: Purification can be challenging due to the similar polarities of the mono-acid, di-acid, and any remaining diester.

  • Acid-Base Extraction: An effective method is to use acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The mono-acid and di-acid will be deprotonated and move into the aqueous layer, while the unreacted diester remains in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the acids, which can be collected by filtration or extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography can be used for purification. A solvent system with a gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) can effectively separate the components. The non-polar diester will elute first, followed by the mono-acid, and then the more polar di-acid.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for Bicyclo[2.2.2]octenone Synthesis via Diels-Alder Reaction

Catalyst SystemDieneDienophileYield (%)Selectivity
BF₃·Et₂O (stoichiometric)Acetoxy-1,3-butadiene2,6-DimethylbenzoquinoneExcellentSingle regio- and diastereoisomer
Chiral Oxazaborolidine (10 mol%)Cyclopentadieneα-Bromoacrolein10095% ee, 94:6 (exo:endo)
Ytterbium trichloride (YbCl₃)5-Substituted 1,3-cyclohexadieneMethacroleinEffectiveFavors endo stereochemistry

Data adapted from a comparative guide on Lewis acid catalysts in bicyclo[2.2.2]octenone synthesis.[4]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate via Bridging Reaction

This protocol is a generalized procedure based on literature descriptions.[1]

  • Preparation of the Diketo-diester: Diethyl 2,5-diketocyclohexane-1,4-dicarboxylate is prepared according to established literature methods.

  • Bridging Reaction:

    • In a flame-dried, three-necked flask under an inert atmosphere of nitrogen, suspend sodium hydride in dry 1,2-dimethoxyethane (DME).

    • Cool the suspension in an ice bath and add a solution of diethyl 2,5-diketocyclohexane-1,4-dicarboxylate in dry DME dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.

    • Add 1,2-dibromoethane dropwise to the refluxing mixture.

    • Continue to reflux for the appropriate time, monitoring the reaction by TLC.

    • Cool the reaction mixture and quench cautiously with water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, can be purified by column chromatography or recrystallization.

  • Desulfurization (if a thioketal protection strategy is used): The diketone can be converted to a bis-ethylenethioketal, followed by desulfurization with Raney nickel to yield diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.[1][5]

Protocol 2: Selective Mono-hydrolysis of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate

This is a generalized procedure for the selective hydrolysis of a symmetric diester.[3]

  • Dissolve dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in a suitable solvent mixture, such as methanol/water or a mixture containing a polar aprotic co-solvent like DMSO.

  • Add one equivalent of potassium hydroxide (or sodium hydroxide) as an aqueous solution.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or HPLC.

  • Once the desired conversion to the mono-acid is achieved, quench the reaction by adding an acid (e.g., HCl) to neutralize the excess base.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to isolate this compound.

Visualizations

SynthesisWorkflow cluster_route1 Multi-step Synthesis cluster_route2 Diels-Alder Route Start1 Diethyl 2,5-diketocyclohexane- 1,4-dicarboxylate Step1_1 Bridging Reaction (e.g., with 1,2-dibromoethane) Start1->Step1_1 Intermediate1 Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate Step1_1->Intermediate1 Step1_2 Reduction/Functional Group Interconversion Intermediate1->Step1_2 Diester Dimethyl Bicyclo[2.2.2]octane- 1,4-dicarboxylate Step1_2->Diester FinalStep Selective Mono-hydrolysis Diester->FinalStep Start2 1,3-Cyclohexadiene derivative Step2_1 Diels-Alder Reaction Start2->Step2_1 Start3 Dienophile (e.g., Maleic Anhydride) Start3->Step2_1 Intermediate2 Bicyclo[2.2.2]octene adduct Step2_1->Intermediate2 Step2_2 Hydrogenation & Esterification Intermediate2->Step2_2 Step2_2->Diester Product 4-(Methoxycarbonyl)bicyclo[2.2.2]octane- 1-carboxylic acid FinalStep->Product

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Yield Issue CheckRoute Which synthetic route? Start->CheckRoute MultiStep Multi-step Synthesis CheckRoute->MultiStep Multi-step DielsAlder Diels-Alder Route CheckRoute->DielsAlder Diels-Alder CheckBridging Check bridging reaction conditions. Inefficient? MultiStep->CheckBridging CheckCatalyst Review Lewis acid catalyst. Suboptimal? DielsAlder->CheckCatalyst SolutionBridging Use NaH in DME. Ensure pure reagents. CheckBridging->SolutionBridging Yes CheckHydrolysis Significant di-acid formation? CheckBridging->CheckHydrolysis No SolutionCatalyst Consult catalyst comparison table. Optimize catalyst and conditions. CheckCatalyst->SolutionCatalyst Yes CheckCatalyst->CheckHydrolysis No SolutionHydrolysis Control base stoichiometry. Use polar aprotic co-solvent. Consider enzymatic hydrolysis. CheckHydrolysis->SolutionHydrolysis Yes

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester?

A1: Impurities can vary based on the synthetic route, but they often include:

  • Starting Materials: Unreacted bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its corresponding diester.

  • Diester: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid dimethyl ester, resulting from complete esterification.

  • Diacid: Unesterified bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Reagents: Traces of reagents used in the synthesis, such as thionyl chloride or methanol.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The primary methods for purifying bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester and related derivatives are:

  • Recrystallization: Particularly effective for removing structurally similar impurities. The parent diacid can be purified by recrystallization from a basic/acidic aqueous solution.[2][3][4]

  • Column Chromatography: Useful for separating the monoester from the diester and diacid due to differences in polarity.[2][5]

  • Sublimation: A suitable technique for this class of compounds, which can provide high purity, especially for removing non-volatile impurities.[2][6]

Q3: My purified product has a low melting point and a broad melting range. What could be the issue?

A3: A low and broad melting point typically indicates the presence of impurities. The reported melting point for bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester is in the range of 180-182°C.[1] The presence of starting materials, the corresponding diester, or residual solvents can depress and broaden the melting point range. Further purification by recrystallization or column chromatography is recommended.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound or a eutectic mixture with impurities. The solution may be too concentrated.Select a solvent with a lower boiling point. Try a solvent mixture. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
No crystal formation upon cooling. The solution is not saturated (too much solvent was used). The cooling process is too rapid, preventing nucleation.Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Allow the solution to cool slowly at room temperature before moving to an ice bath.
Low recovery of purified product. The compound has high solubility in the chosen solvent, even at low temperatures. Too much solvent was used for washing the crystals.Select a solvent in which the compound has a steep solubility curve (high solubility at high temperatures and low solubility at low temperatures). Wash the collected crystals with a minimal amount of ice-cold solvent.
Purified crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and filter it before allowing it to cool. This can help adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of monoester, diester, and diacid. The mobile phase polarity is not optimized. The column is overloaded with the crude sample.Use thin-layer chromatography (TLC) to determine the optimal solvent system for separation. A gradient elution from a non-polar to a more polar solvent system is often effective. Reduce the amount of sample loaded onto the column.
Streaking or tailing of spots on TLC and broad peaks during column chromatography. The compound may be interacting too strongly with the stationary phase (silica gel is acidic).Add a small amount of a modifier to the mobile phase, such as acetic acid or formic acid, to suppress the ionization of the carboxylic acid group and improve the peak shape.
Compound is not eluting from the column. The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For highly polar compounds, a solvent system containing methanol may be necessary.

Experimental Protocols

Recrystallization Protocol (General)

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Data Presentation

Property Value Reference
Molecular Formula C₁₁H₁₆O₄[1]
Molecular Weight 212 g/mol [1]
Melting Point 180-182 °C[1]
Appearance White crystal[1]

Visualizations

TroubleshootingWorkflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Analysis cluster_outcome Outcome Start Crude Product Recrystallization Recrystallization Start->Recrystallization Primary Choice ColumnChromatography Column Chromatography Start->ColumnChromatography Alternative Sublimation Sublimation Start->Sublimation For Volatile Solids Analysis Analyze Purity (e.g., MP, NMR, TLC) Recrystallization->Analysis ColumnChromatography->Analysis Sublimation->Analysis Pure Pure Product Analysis->Pure Meets Specs Impure Product Impure Analysis->Impure Fails Specs Impure->Recrystallization If Chromatography Fails Impure->ColumnChromatography If Recrystallization Fails

Caption: A troubleshooting workflow for the purification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester.

References

Common side reactions in the synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a two-step process:

  • Diels-Alder Reaction: Formation of the bicyclo[2.2.2]octane core structure by reacting a suitable 1,3-cyclohexadiene derivative (the diene) with a dienophile, typically dimethyl fumarate or a similar diester, to yield dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

  • Selective Monohydrolysis: Controlled saponification of the resulting diester to hydrolyze one of the two methyl ester groups, yielding the desired monoester-monoacid product.

Q2: What are the primary side reactions to be aware of during the Diels-Alder reaction step?

A2: The main side reactions include:

  • Formation of Stereoisomers: The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is typically the kinetically favored product, formed faster at lower temperatures, while the exo product is the thermodynamically more stable product and may be favored at higher temperatures.

  • Polymerization: The diene or dienophile can undergo polymerization, especially at elevated temperatures, leading to a decrease in the yield of the desired adduct.

Q3: What are the common challenges in the selective monohydrolysis step?

A3: The primary challenges in this step are controlling the reaction to achieve selective hydrolysis of only one ester group. The common side products are:

  • Unreacted Starting Material: Incomplete hydrolysis will leave residual dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

  • Diacid Formation: Over-hydrolysis will result in the formation of bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Q4: How can I purify the final product from the reaction mixture?

A4: Purification can be achieved by leveraging the acidic nature of the product. A common method is to:

  • Extract the reaction mixture with a weak aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will dissolve in the aqueous phase as its carboxylate salt, while the unreacted diester will remain in the organic phase.

  • Separate the aqueous layer and acidify it (e.g., with dilute HCl) to precipitate the purified this compound.

  • The purified product can then be isolated by filtration and further purified by recrystallization if necessary.

Troubleshooting Guides

Problem 1: Low Yield in Diels-Alder Reaction
Potential Cause Troubleshooting Suggestion
Low Reactivity Ensure the dienophile has electron-withdrawing groups to accelerate the reaction. The use of a Lewis acid catalyst can sometimes improve yields and reaction rates.
Polymerization of Reactants Monitor the reaction temperature closely; avoid excessive heat. The use of a polymerization inhibitor may be beneficial.
Unfavorable Equilibrium (Retro-Diels-Alder) High temperatures can favor the reverse reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Incorrect Diene Conformation The diene must be in the s-cis conformation to react. For acyclic dienes, this may be a minor conformer. Using a cyclic diene that is locked in the s-cis conformation, such as a 1,3-cyclohexadiene, is advantageous.
Problem 2: Difficulty in Selective Monohydrolysis
Potential Cause Troubleshooting Suggestion
Formation of a mixture of monoester, diester, and diacid Carefully control the stoichiometry of the base (e.g., potassium hydroxide or sodium hydroxide). Use of a co-solvent system like THF-water or methanol-water at low temperatures (e.g., 0°C) can improve selectivity.[1]
Reaction is too slow or incomplete If the reaction is not proceeding at low temperatures, a moderate increase in temperature may be necessary, but this should be done cautiously to avoid over-hydrolysis.
Reaction proceeds to the diacid too quickly Reduce the reaction temperature and the concentration of the base. Monitor the reaction progress closely using techniques like TLC or HPLC.

Experimental Protocols

Key Experiment 1: Synthesis of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (Diels-Alder Reaction)

This is a representative protocol and may require optimization.

  • Reactants: 1,3-Cyclohexadiene (diene) and Dimethyl fumarate (dienophile).

  • Procedure:

    • In a sealed reaction vessel, dissolve dimethyl fumarate in a suitable solvent (e.g., toluene).

    • Add a molar equivalent of 1,3-cyclohexadiene.

    • Heat the mixture at a controlled temperature (e.g., 100-120°C) and monitor the reaction progress by GC or TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

Key Experiment 2: Selective Monohydrolysis to this compound

This protocol is adapted from a general procedure for selective monohydrolysis.[2]

  • Reactants: Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, Potassium Hydroxide (KOH).

  • Procedure:

    • Dissolve dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (e.g., 20 g) in a mixture of methanol and water (e.g., 10:1, 106 mL).

    • Add a carefully measured amount of potassium hydroxide (e.g., 5.5 g).

    • Heat the mixture to reflux and monitor the reaction overnight.

    • After cooling to room temperature, concentrate the mixture to remove the methanol.

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and extract with 1N aqueous sodium hydroxide.

    • The combined aqueous phases are then acidified to a pH of 1-2 with 2N aqueous hydrochloric acid.

    • Extract the acidified aqueous phase with ethyl acetate. The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated to afford the product.

Visualizations

Synthesis_Pathway 1,3-Cyclohexadiene 1,3-Cyclohexadiene Diels_Alder Diels-Alder Reaction 1,3-Cyclohexadiene->Diels_Alder Dimethyl_fumarate Dimethyl fumarate Dimethyl_fumarate->Diels_Alder Diester Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate Diels_Alder->Diester Monohydrolysis Selective Monohydrolysis Diester->Monohydrolysis Target_Product 4-(Methoxycarbonyl)bicyclo[2.2.2]octane- 1-carboxylic acid Monohydrolysis->Target_Product

Caption: Synthetic pathway for the target compound.

Side_Reactions cluster_0 Diels-Alder Reaction cluster_1 Selective Monohydrolysis Diels_Alder_Start Diene + Dienophile Desired_Adduct Desired Diester Adduct Diels_Alder_Start->Desired_Adduct Main Reaction Stereoisomers Endo/Exo Isomers Diels_Alder_Start->Stereoisomers Side Reaction Polymerization Polymerization Products Diels_Alder_Start->Polymerization Side Reaction Diester_Start Dimethyl Ester Monoester Target Monoester-Monoacid Diester_Start->Monoester Main Reaction Unreacted_Diester Unreacted Diester Diester_Start->Unreacted_Diester Incomplete Reaction Diacid Diacid Byproduct Monoester->Diacid Over-hydrolysis

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Step: Diels-Alder or Hydrolysis? Start->Identify_Step Diels_Alder_Issue Diels-Alder Step Issues Identify_Step->Diels_Alder_Issue Hydrolysis_Issue Hydrolysis Step Issues Identify_Step->Hydrolysis_Issue DA_Low_Yield Low Yield Diels_Alder_Issue->DA_Low_Yield Low Yield DA_Impurity Impurity (e.g., isomers) Diels_Alder_Issue->DA_Impurity Impurity Hydrolysis_Mixture Mixture of Products Hydrolysis_Issue->Hydrolysis_Mixture Optimize_DA_Temp Optimize Temperature DA_Low_Yield->Optimize_DA_Temp Use_Catalyst Consider Lewis Acid Catalyst DA_Low_Yield->Use_Catalyst Check_Purity_DA Check Reactant Purity DA_Low_Yield->Check_Purity_DA Purify_Adduct Improve Adduct Purification DA_Impurity->Purify_Adduct Control_Stoichiometry Adjust Base Stoichiometry Hydrolysis_Mixture->Control_Stoichiometry Optimize_Hydrolysis_Temp Optimize Temperature (e.g., 0°C) Hydrolysis_Mixture->Optimize_Hydrolysis_Temp Improve_Purification Refine Purification Protocol Hydrolysis_Mixture->Improve_Purification

References

Stability issues of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

A1: The primary stability concern for this compound in solution is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by the presence of acids or bases, leading to the formation of bicyclo[2.2.2]octane-1,4-dicarboxylic acid and methanol. The rigid bicyclo[2.2.2]octane core itself is generally stable under typical experimental conditions.

Q2: What factors can influence the rate of hydrolysis of the methyl ester?

A2: Several factors can affect the rate of hydrolysis:

  • pH: The hydrolysis is significantly faster in both acidic and basic solutions compared to neutral pH.

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.

  • Solvent: The type of solvent can influence stability. Protic solvents, especially water, are reactants in the hydrolysis process. The presence of other nucleophiles in the solvent system could potentially lead to transesterification.

  • Presence of Catalysts: Besides acids and bases, certain enzymes (esterases) if present as contaminants, could also catalyze the hydrolysis.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common method for monitoring the degradation is by using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification of degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor changes in the molecule's structure over time.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at a low temperature (2-8°C) and at a neutral pH. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable. The solid form of the compound is expected to be more stable and should be stored in a cool, dry place.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity in biological assays.
Possible Cause Troubleshooting Step
Degradation of the compound in the assay buffer. 1. Check the pH and composition of your assay buffer. Buffers with high or low pH can accelerate hydrolysis. 2. Perform a time-course experiment to assess the stability of the compound in the assay buffer. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours). 3. If instability is confirmed, consider adjusting the buffer pH to be closer to neutral or reducing the experiment duration.
Stock solution has degraded over time. 1. Prepare a fresh stock solution of the compound. 2. Analyze the old and new stock solutions by HPLC to compare their purity. 3. If the old stock solution shows significant degradation, review your storage conditions. Ensure solutions are stored at the recommended temperature and protected from light if photosensitive.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Hydrolysis of the methyl ester. 1. The primary degradation product is expected to be bicyclo[2.2.2]octane-1,4-dicarboxylic acid. This product will be more polar and thus have a shorter retention time on a reverse-phase HPLC column. 2. To confirm the identity of the new peak, you can perform co-injection with a standard of the suspected degradation product if available. 3. Alternatively, LC-MS can be used to determine the mass of the species in the new peak and confirm if it corresponds to the dicarboxylic acid.
Reaction with components of the solvent or buffer. 1. Review all components of your solution. Certain additives could be reactive. 2. Prepare a simplified solution containing only the compound and the primary solvent to see if the extra peaks still appear.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound. Method optimization may be required.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution is recommended to ensure separation of the parent compound from more polar degradants.

Time (min) % Mobile Phase B
010
1590
2090
2110
2510

3. HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • For the stability study, dilute the stock solution into the desired test solution (e.g., buffer at a specific pH, cell culture media) to a final concentration of 50-100 µg/mL.

5. Data Analysis:

  • Monitor the peak area of the parent compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).

Data Presentation

The following table is an example of how to present stability data for this compound under different pH conditions at room temperature.

Table 1: Stability of this compound in Aqueous Buffers at 25°C

Time (hours) % Remaining (pH 3.0) % Remaining (pH 7.4) % Remaining (pH 9.0)
0100.0100.0100.0
298.599.895.2
496.899.590.1
893.299.180.5
2480.197.255.4

Visualizations

degradation_pathway parent This compound degradant Bicyclo[2.2.2]octane-1,4-dicarboxylic acid + Methanol parent->degradant Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Potential degradation pathway of the title compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Dilute into Test Solutions (e.g., different pH buffers) prep_stock->prep_samples incubate Incubate at Defined Temperature prep_samples->incubate sampling Collect Aliquots at Various Time Points incubate->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Calculate % Remaining vs. Time hplc_analysis->data_analysis

Caption: General workflow for a solution stability study.

Technical Support Center: Optimizing PROTAC Linker Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the critical step of coupling linkers to the protein of interest (POI) ligand and the E3 ligase ligand.

Troubleshooting Guide

This section addresses specific issues that can arise during PROTAC synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in the Coupling Reaction

Question: I am observing a very low yield, or no product at all, in my PROTAC linker coupling reaction. What are the common causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge in the multi-step synthesis of complex PROTAC molecules.[1] The problem often originates from the coupling reactions, linker chemistry, or purification steps.[1] Here is a systematic approach to troubleshooting:

  • Verify Starting Material Quality:

    • Purity and Integrity: Confirm the identity and purity of your POI ligand, E3 ligase ligand, and linker using techniques like NMR and LC-MS.[2] Impurities can significantly hinder the reaction.[3]

    • Anhydrous Conditions: Ensure all starting materials and solvents are dry, as water can hydrolyze activated esters or quench coupling reagents, leading to reduced yields.[2][3]

  • Evaluate and Optimize Reaction Conditions:

    • Reagent Stoichiometry: The molar ratios of your reactants are critical.[2] While a 1:1 ratio is a common starting point, a slight excess of the amine component and coupling reagents may be beneficial.[2]

    • Solvent Choice: Poor solubility of reactants is a common issue.[4] Screen a variety of anhydrous solvents such as DMF, DMSO, or THF to ensure all components are fully dissolved.[4]

    • Temperature and Reaction Time: Start with standard conditions (e.g., 0°C to room temperature) and monitor the reaction progress using TLC or LC-MS.[2] If the reaction stalls, a modest increase in temperature or extended reaction time might be necessary.[2] Conversely, if product degradation is observed, consider lowering the temperature.[2]

  • Assess Coupling Reagent Choice and Activity:

    • Reagent Selection: The choice of coupling reagent is crucial, especially for sterically hindered or electronically demanding substrates.[2] For amide bond formation, consider a range of reagents (see table below).

    • Reagent Integrity: Ensure your coupling reagents (e.g., HATU, EDC) have not degraded due to improper storage.[2]

Issue 2: Multiple Peaks on HPLC and Difficult Purification

Question: My final PROTAC molecule is challenging to purify and shows multiple peaks on HPLC. How can I improve the purification process?

Answer: The unique physicochemical properties of PROTACs, such as their high molecular weight and potential for aggregation, can make purification difficult.[1][4]

  • Optimize Chromatography:

    • Column Selection: For preparative HPLC, utilize a high-resolution column.[3]

    • Solvent System and Gradient: Experiment with a broad range of solvent systems.[1] A shallow gradient during elution can significantly improve the separation of closely related impurities.[3] For highly polar PROTACs, reverse-phase preparative HPLC is often the method of choice.[1]

  • Address Solubility Issues:

    • Incorporate Solubilizing Moieties: If solubility is a persistent issue, consider incorporating polar groups like PEG chains or aliphatic ethers into the linker design.[4]

  • Alternative Purification Techniques:

    • If standard chromatography fails, consider alternative methods like size-exclusion chromatography (SEC) for separating aggregates or ion-exchange chromatography if your PROTAC has ionizable groups.

Issue 3: Incomplete Reactions or Stalling

Question: My coupling reaction starts but does not go to completion, even after an extended time. What could be the cause?

Answer: Stalled reactions can be due to several factors:

  • Steric Hindrance: The reactive functional groups on your ligands or linker may be sterically hindered, preventing the coupling reaction from proceeding efficiently.[3] Consider redesigning the linker attachment point or using a longer, more flexible linker to alleviate steric clash.[3]

  • Deactivation of Reagents: The coupling reagents may be degrading over the course of the reaction. Adding a fresh portion of the coupling reagent may help drive the reaction to completion.

  • Product Inhibition: In some cases, the product itself can inhibit the reaction. While less common, this can be addressed by adjusting reaction conditions to favor product precipitation or by using a continuous flow setup.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Chemistry

Q1: What are the most common coupling reactions used for PROTAC linker synthesis?

A1: The most prevalent methods for conjugating PROTAC linkers are amide bond formation and "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] These reactions are generally robust and high-yielding.[7][8]

Q2: How do I choose the best coupling reagent for my amide bond formation?

A2: The choice of coupling reagent depends on the specific substrates.[2] For simple amide couplings, carbodiimides like EDC are often sufficient. For more challenging couplings involving sterically hindered components, more potent reagents like HATU or HOBt are recommended.[3]

Q3: What are the advantages of using click chemistry for PROTAC synthesis?

A3: Click chemistry offers several advantages, including high efficiency, mild reaction conditions, and high selectivity.[8][9] The resulting triazole ring from CuAAC is also very stable.[] This method is particularly useful for the rapid synthesis of PROTAC libraries for linker optimization.[6][11]

Linker Design and Properties

Q4: How does the linker composition affect the synthesis and properties of the PROTAC?

A4: The linker's composition significantly impacts a PROTAC's physicochemical properties.[12]

  • PEG and Alkyl Chains: These are the most common motifs.[6] PEG linkers can improve solubility, but may also contribute to lower yields due to their hydrophilicity.[1]

  • Rigid Linkers: Incorporating rigid motifs like piperazine or alkynes can improve potency by pre-organizing the molecule for ternary complex formation.[6][13]

  • Solubility: The linker's chemical makeup affects the PROTAC's solubility, which in turn can influence reaction efficiency and final yield.[4][12]

Q5: Does the order of ligand attachment to the linker matter?

A5: Yes, the synthetic strategy and the order of coupling can significantly impact the overall yield.[4] It is often advantageous to attach the more stable and robust ligand to the linker first, allowing for more forcing conditions in the initial steps without risking the degradation of a more sensitive ligand.[4]

Analysis and Characterization

Q6: What are the best analytical methods to monitor my coupling reaction?

A6: The most common techniques for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] LC-MS is particularly powerful as it provides both retention time information and mass confirmation of the product.

Q7: How can I confirm the structure of my final PROTAC?

A7: A combination of analytical techniques should be used for structural confirmation:

  • NMR (Nuclear Magnetic Resonance): Provides detailed structural information.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and purity.

  • HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement to confirm the elemental composition.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentCommon AdditiveKey Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt or OxymaPureCost-effective, water-soluble byproducts.[14]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA or Et3NHigh efficiency, especially for hindered couplings.[3][4]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEA or Et3NSimilar to HATU, widely used.[4]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)DIPEA or Et3NHigh reactivity, low racemization.[4]
Table 2: Overview of Common Click Chemistry Reactions for PROTAC Synthesis
ReactionReactantsKey Features
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)Terminal Alkyne + AzideHigh reaction rates, forms a stable triazole linker.[5][8]
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)Strained Alkyne (e.g., DBCO) + AzideCopper-free, biocompatible.[5]
IEDDA (Inverse Electron-Demand Diels-Alder)Tetrazine + Strained AlkeneVery fast reaction kinetics, bioorthogonal.[5]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid component (1.0 eq) in an anhydrous solvent (e.g., DMF).

  • Activation: Add HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.[3] Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine component (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours.[3] Monitor the progress by LC-MS.[3]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[3] Wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] Purify the crude product by flash column chromatography or preparative HPLC.[4]

Protocol 2: General Procedure for CuAAC Click Chemistry
  • Preparation: In a suitable flask, dissolve the alkyne-containing fragment (1.0 eq) and the azide-containing fragment (1.1 eq) in a solvent mixture, typically t-BuOH/H₂O or DMSO.

  • Catalyst Addition: Add a copper(II) sulfate solution (e.g., 0.1 eq of 1M solution) followed by a freshly prepared solution of a reducing agent like sodium ascorbate (e.g., 0.2 eq of 1M solution).

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.[3] The reaction is often complete within a few hours. Monitor progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[3] Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

Troubleshooting_Workflow start Start: Low PROTAC Yield verify_materials 1. Verify Starting Material Quality (Purity, Anhydrous) start->verify_materials quality_check Quality OK? verify_materials->quality_check source_new Source/Re-purify Materials quality_check->source_new No optimize_conditions 2. Optimize Reaction Conditions (Stoichiometry, Solvent, Temp.) quality_check->optimize_conditions Yes source_new->verify_materials conversion_check1 Conversion >80%? optimize_conditions->conversion_check1 screen_reagents 3. Screen Coupling Reagents (e.g., HATU, COMU) conversion_check1->screen_reagents No review_purification 4. Review Purification Strategy conversion_check1->review_purification Yes screen_reagents->optimize_conditions yield_check Isolated Yield >50%? review_purification->yield_check switch_hplc Switch to Reverse-Phase HPLC, Optimize Gradient yield_check->switch_hplc No end End: Yield Optimized yield_check->end Yes switch_hplc->review_purification

Caption: A logical workflow for troubleshooting low yield in PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_0 Reactant Preparation cluster_1 Coupling Reactions cluster_2 Purification & Analysis poi_ligand POI Ligand (with handle) coupling1 First Coupling (e.g., Amide Bond) poi_ligand->coupling1 linker Bifunctional Linker linker->coupling1 e3_ligand E3 Ligase Ligand (with handle) coupling2 Second Coupling (e.g., Click Chemistry) e3_ligand->coupling2 coupling1->coupling2 purification Purification (HPLC) coupling2->purification analysis Characterization (LC-MS, NMR) purification->analysis final_protac Final PROTAC analysis->final_protac

Caption: A generalized workflow for the convergent synthesis of a PROTAC molecule.

References

Technical Support Center: Scale-Up Synthesis of Organic Azides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user request specified CAS 18720-35-9. However, this number corresponds to 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, a non-azide compound.[1][2][3][4][5] The challenges highlighted in the user's request are characteristic of organic azide synthesis. Therefore, this guide focuses on a representative organic azide, 2-[2-(2-azidoethoxy)ethoxy]ethanol (CAS 86520-52-7) , to address the core concerns regarding scale-up challenges of azide synthesis.[6][7][8][9]

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of organic azides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol and similar organic azides.

Problem Potential Cause Recommended Solution
Low Yield of Azide Product Incomplete reaction of the starting material (e.g., 2-[2-(2-chloroethoxy)ethoxy]ethanol).- Increase reaction time and/or temperature. A typical synthesis involves stirring for 48 hours at 50°C.[10][11] - Ensure an adequate excess of the azide source (e.g., sodium azide) is used.[10][11] - Consider the use of a catalyst, such as sodium iodide (NaI), to facilitate the reaction.[10][11]
Side reactions or product decomposition.- Maintain the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[10][11] - Avoid overheating, as organic azides can be thermally unstable.[12][13][14]
Difficulty in Product Purification Contamination with unreacted starting materials or byproducts.- Optimize the extraction process. Multiple extractions with a suitable solvent (e.g., ethyl acetate or diethyl ether) are recommended.[10][11] - Use a brine wash to remove water-soluble impurities.
Emulsion formation during extraction.- Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be effective for separating the layers.
Safety Concerns During Scale-Up Risk of explosion with organic azides.- Adhere to the "Rule of Six," which suggests having at least six carbon atoms per energetic functional group to enhance stability.[12] - Keep the concentration of the azide solution at or below 1M.[12][14] - Always work behind a blast shield in a well-ventilated fume hood.[14][15]
Formation of highly toxic and explosive hydrazoic acid (HN₃).- Strictly avoid acidic conditions. Azide reactions should not be mixed with acids.[12][13] - Ensure all waste streams containing azides are kept separate from acidic waste.[12]
Formation of shock-sensitive metal azides.- Avoid using metal spatulas or equipment containing heavy metals (e.g., copper, lead).[13][15] - Use plastic or ceramic equipment where possible.
Inconsistent Results at Larger Scales Poor mixing and heat transfer in larger reactors.- Use appropriate agitation and reactor geometry to ensure homogeneous reaction conditions. - Monitor and control the internal reaction temperature carefully.
Challenges with reagent addition at scale.- For exothermic reactions, control the rate of reagent addition to manage the temperature. - Consider the use of a continuous flow reactor for better control over reaction parameters.[16]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to take when working with organic azides on a larger scale?

A1: Safety is paramount when scaling up azide synthesis. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[14][15]

  • Engineering Controls: Work in a fume hood with the sash as low as possible and use a blast shield.[14][15]

  • Avoid Incompatibilities: Do not mix azides with acids (to prevent formation of hydrazoic acid), heavy metals (to prevent formation of explosive metal azides), or halogenated solvents like dichloromethane or chloroform.[12][13][15]

  • Thermal Stability: Be aware that organic azides can be thermally sensitive and may decompose explosively upon heating.[12][13] Avoid distillation or sublimation for purification.[13]

  • Storage: Store organic azides at low temperatures (e.g., -18°C) and in the dark.[12][13]

Q2: How can I monitor the progress of the azidation reaction?

A2: Thin-Layer Chromatography (TLC) is a common method to monitor the disappearance of the starting material and the appearance of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What is the recommended work-up procedure for an aqueous azidation reaction?

A3: A typical work-up involves:

  • Cooling the reaction mixture to room temperature.

  • Extracting the aqueous solution multiple times with an organic solvent such as ethyl acetate or diethyl ether.[10][11]

  • Combining the organic layers.

  • Washing the combined organic layers with water and then brine to remove water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[10][11]

  • Removing the solvent under reduced pressure, being careful not to overheat the product.

Q4: Are there alternatives to using sodium azide for the synthesis?

A4: While sodium azide is a common reagent, other azide sources like trimethylsilyl azide (TMSN₃) can be used, sometimes offering different reactivity and solubility profiles.[17] However, all azide sources are hazardous and require careful handling.

Q5: How should I dispose of waste containing organic azides?

A5: Organic azide waste should be treated to convert the azide to a more stable derivative, such as an amine, before disposal.[12] All azide-containing waste must be collected in a separate, clearly labeled container and disposed of through a certified chemical waste program.[12][15] Never mix azide waste with acidic waste.[12]

Experimental Protocol: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol

This protocol is based on literature procedures for the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol.[10][11]

Materials:

  • 2-[2-(2-Chloroethoxy)ethoxy]ethanol

  • Sodium azide (NaN₃)

  • Sodium iodide (NaI)

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-[2-(2-chloroethoxy)ethoxy]ethanol, sodium iodide, and sodium azide in distilled water.

  • Heat the reaction mixture to 50°C and stir for 48 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain 2-[2-(2-azidoethoxy)ethoxy]ethanol as an oil.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up start Dissolve Reactants (Starting Material, NaN3, NaI) in Water react Heat to 50°C and Stir for 48 hours start->react monitor Monitor by TLC react->monitor extract Extract with Ethyl Acetate (3x) monitor->extract Reaction Complete wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end end concentrate->end Final Product

Caption: Experimental workflow for the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol.

safety_decision_tree start Planning Azide Scale-Up Synthesis check_stability Assess Azide Stability (e.g., Rule of Six) start->check_stability incompatible_materials Check for Incompatible Materials (Acids, Heavy Metals, Halogenated Solvents) check_stability->incompatible_materials Stable stop Re-evaluate or Stop check_stability->stop Unstable ppe_setup Use Proper PPE and Engineering Controls (Blast Shield, Fume Hood) incompatible_materials->ppe_setup None Present incompatible_materials->stop Present proceed Proceed with Caution ppe_setup->proceed

Caption: Decision tree for key safety considerations in azide synthesis scale-up.

References

Hydrolysis of methyl ester in bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrolysis of Bicyclo[2.2.2]octane Derivatives

Welcome to the technical support center for the hydrolysis of methyl esters in bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of methyl esters on the bicyclo[2.2.2]octane core so challenging?

A1: The bicyclo[2.2.2]octane system is a rigid, three-dimensional structure. The ester groups at the 1- and 4-positions are located at the bridgehead carbons, which are sterically hindered. This steric hindrance makes it difficult for the hydroxide ion (or hydronium ion in acid-catalyzed hydrolysis) to attack the carbonyl carbon of the ester, leading to slow reaction rates and incomplete conversions under standard conditions.[1][2]

Q2: My hydrolysis reaction is very slow or does not go to completion. What are the common causes?

A2: Several factors can contribute to an incomplete or slow reaction:

  • Steric Hindrance: As mentioned, the rigid structure of the bicyclo[2.2.2]octane core is the primary reason for slow reaction rates.[1]

  • Insufficient Reagent: An inadequate amount of base may be used, especially if the reaction conditions lead to the consumption of the base through side reactions or if the starting material is not pure.

  • Low Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier imposed by steric hindrance.[1][3]

  • Poor Solubility: The bicyclo[2.2.2]octane diester may have limited solubility in the chosen solvent system, reducing the effective concentration of the substrate.[4]

  • Inappropriate Solvent: Using traditional polar protic solvents like water can solvate the hydroxide anions through hydrogen bonding, which increases the energy barrier for the reaction.[1]

Q3: Can I use acid-catalyzed hydrolysis for this transformation?

A3: While acid-catalyzed hydrolysis is a standard method for many esters, base-catalyzed saponification is more commonly reported for these specific derivatives.[5][6][7] Acid-catalyzed hydrolysis is a reversible reaction, which can make it difficult to drive the reaction to completion.[7] Furthermore, harsh acidic conditions (e.g., using hydrobromic acid) might be required, which could lead to undesired side reactions.[8]

Q4: Are there any potential side reactions I should be aware of?

A4: Under harsh conditions (e.g., very high temperatures), the bicyclo[2.2.2]octane system can potentially undergo a reverse Diels-Alder reaction, leading to the formation of aromatic byproducts like terephthalic acid.[8] It is crucial to carefully control the reaction temperature and duration to minimize such degradation pathways.

Troubleshooting Guide

This section addresses specific problems you might encounter during the experiment.

Problem Potential Cause Recommended Solution
Incomplete Hydrolysis / Low Yield 1. Insufficient reaction time or temperature. 2. Steric hindrance impeding the reaction. 3. Poor solubility of the starting material.1. Increase reaction temperature (e.g., to 50°C or reflux) and prolong the reaction time (16-24 hours).[3] 2. Switch to a more potent hydrolysis method for hindered esters, such as using "anhydrous hydroxide" (KOtBu/H₂O in DMSO) or a non-aqueous system (NaOH in MeOH/CH₂Cl₂).[1][9] 3. Use a co-solvent like Tetrahydrofuran (THF) to improve the solubility of the hydrophobic ester.[3][4]
Reaction Stalls After Partial Conversion 1. Product precipitation. 2. The mono-hydrolyzed product (hemimethyl ester) might be less reactive or soluble.1. Ensure sufficient solvent volume to keep all species in solution. 2. Consider a two-step approach where the mono-ester is isolated first and then subjected to harsher conditions for the second hydrolysis. A specific protocol for synthesizing the hemimethyl ester exists.[10]
Formation of Aromatic Byproducts 1. Reaction temperature is too high, causing a reverse Diels-Alder reaction.[8]1. Reduce the reaction temperature and carefully monitor the reaction progress. If high temperatures are necessary, consider using a milder, non-aqueous method that can be performed at room temperature.[1][11]
Difficulty in Product Isolation 1. The diacid product might be highly soluble in water. 2. Emulsion formation during acidic work-up.1. After acidification, perform multiple extractions with a suitable organic solvent like Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).[3] 2. Add a saturated brine solution during the work-up to break emulsions.

Experimental Protocols & Data

Protocol 1: Standard Basic Hydrolysis (Aqueous System)

This protocol is a reliable method for the complete hydrolysis of the dimethyl ester.

Reagents & Solvents:

  • Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the diester (1 equivalent) in a 2:1 mixture of THF and water.

  • Add a large excess of LiOH·H₂O (approximately 20 equivalents).[3]

  • Stir the mixture and heat it in an oil bath at 50°C for 16 hours.[3]

  • After cooling to room temperature, remove the THF under reduced pressure.

  • Dissolve the crude product in water and perform an extraction with Et₂O to remove any unreacted starting material.

  • Carefully acidify the aqueous phase to a pH of ~1 by adding concentrated HCl.

  • Extract the aqueous phase multiple times (e.g., 5 times) with EtOAc or Et₂O.[3]

  • Combine the organic phases, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the diacid.[3]

Protocol 2: Mild Hydrolysis for Hindered Esters (Non-Aqueous System)

This method is particularly useful for substrates that are sensitive to high temperatures or require milder conditions.

Reagents & Solvents:

  • Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Prepare a solution of NaOH in a solvent mixture of MeOH/CH₂Cl₂ (1:9).[1][11]

  • Add the diester to this solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, proceed with a standard acidic work-up as described in Protocol 1. This method leverages "naked" or poorly solvated hydroxide anions, which are more nucleophilic and effective at attacking the sterically hindered carbonyl carbon.[1][11]

Comparative Data on Hydrolysis Conditions
MethodBase (Equivalents)SolventTemperatureTime (h)YieldReference
Standard SaponificationLiOH·H₂O (20)THF / H₂O (2:1)50 °C1699%*[3]
Alcoholic RefluxNaOHEthanol / H₂OReflux5N/A[8]
Non-Aqueous MildNaOHMeOH / CH₂Cl₂ (1:9)Room Temp.< 24High[1]
Anhydrous HydroxideKOtBu / H₂O (2:1)DMSORoom Temp.N/AExcellent[9]
Partial HydrolysisKOHMeOH / H₂O (10:1)RefluxOvernight70%**

*Yield reported for the analogous cubane-1,4-dicarboxylic acid. **Yield for the hemimethyl ester (mono-acid).

Visualized Workflows and Logic

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Isolation start Dissolve Diester in THF/Water (2:1) add_base Add LiOH·H₂O (20 eq.) start->add_base heat Heat at 50°C for 16 hours add_base->heat cool Cool to Room Temp. heat->cool remove_thf Remove THF (Reduced Pressure) cool->remove_thf extract_sm Aqueous Wash & Ether Extraction (Removes SM) remove_thf->extract_sm acidify Acidify Aqueous Layer to pH ~1 with HCl extract_sm->acidify extract_prod Extract with EtOAc (5x) acidify->extract_prod dry Dry, Filter & Concentrate extract_prod->dry product Pure Diacid Product dry->product

Caption: Standard workflow for the basic hydrolysis of bicyclo[2.2.2]octane dimethyl ester.

Troubleshooting_Tree start Is Hydrolysis Incomplete? q1 Check Reaction Time & Temp start->q1 a1_yes Increase Time to 24h Increase Temp to Reflux q1->a1_yes Yes a1_no Proceed to Next Check q1->a1_no No q2 Is Solubility an Issue? a1_no->q2 a2_yes Use THF as a Co-solvent q2->a2_yes Yes a2_no Consider Alternative Methods q2->a2_no No q3 Try Alternative Protocol a2_no->q3 a3_opt1 Use NaOH in MeOH/CH₂Cl₂ at RT q3->a3_opt1 a3_opt2 Use KOtBu/H₂O in DMSO at RT q3->a3_opt2

Caption: Decision tree for troubleshooting incomplete hydrolysis reactions.

References

Technical Support Center: Stereoselective Synthesis of Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of bicyclo[2.2.2]octane derivatives. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific challenges you might face during the synthesis of bicyclo[2.2.2]octane derivatives, with a focus on stereoselectivity.

1. Poor Stereoselectivity in Diels-Alder Reactions

Question: My Diels-Alder reaction to form the bicyclo[2.2.2]octane core is resulting in a mixture of diastereomers (endo/exo). How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in the Diels-Alder reaction for bicyclo[2.2.2]octane synthesis is a common challenge. The formation of endo and exo products is influenced by kinetic and thermodynamic factors. Here are several strategies to enhance selectivity:

  • Lewis Acid Catalysis: The use of Lewis acids can significantly enhance the rate and stereoselectivity of Diels-Alder reactions.[1] They coordinate to the dienophile, lowering the LUMO energy and exaggerating the coefficient differences, which often favors the endo product due to secondary orbital interactions.[1] However, stoichiometric amounts of Lewis acids may be necessary if your diene contains a Lewis basic functional group, such as an amide.[1]

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome. For instance, in some intramolecular SN2' cyclizations to form bicyclo[2.2.2]diazaoctane cores, changing the solvent from DMF to hot benzene completely reversed the diastereoselectivity.[2] While this is not a Diels-Alder reaction, it highlights the profound impact solvents can have on stereoselection.

  • Temperature Control: Diels-Alder reactions are reversible, and the endo adduct is typically the kinetically favored product, while the exo is thermodynamically more stable. Running the reaction at lower temperatures will generally favor the kinetic endo product. Conversely, higher temperatures might lead to retro-Diels-Alder and isomerization to the more stable exo product. For example, in the reaction of pyrazinone with maleic anhydride, lowering the temperature below 0 °C did not significantly improve the endo/exo ratio, but increasing it to 50 °C decreased the selectivity.[3]

  • Chiral Auxiliaries and Catalysts: For enantioselective synthesis, the use of chiral auxiliaries on the dienophile or diene, or the use of chiral Lewis acids or organocatalysts, is essential. Aminocatalysis, for instance, has been successfully employed to achieve excellent stereoselectivity in the synthesis of bicyclo[2.2.2]octane scaffolds.[4]

2. Unexpected Side Reactions and Low Yields

Question: I am observing significant polymerization of my diene and low yields of the desired bicyclo[2.2.2]octane product. What could be the cause and how can I mitigate this?

Answer: Low yields and polymerization are frequent obstacles, particularly in Diels-Alder approaches.[5] Here's how to troubleshoot:

  • Diene Stability: Some dienes are prone to polymerization, especially at elevated temperatures. It is often beneficial to use the diene immediately after preparation or purification.

  • Reaction Conditions: High temperatures can promote both polymerization and retro-Diels-Alder reactions. It is advisable to carefully optimize the reaction temperature. The use of a catalyst, such as a Lewis acid, can often allow for lower reaction temperatures, thus minimizing side reactions.[1]

  • Purification: Troublesome polymeric material can sometimes be removed by vacuum distillation after the reaction.[6]

  • Alternative Synthetic Routes: If the Diels-Alder approach consistently fails, consider alternative strategies. These could include intramolecular SN2' cyclizations, ring-closing metathesis, or tandem reactions.[2][5][7]

3. Issues with Facial Selectivity

Question: My reaction is producing a mixture of facial diastereomers. How can I control which face of the diene the dienophile attacks?

Answer: Facial selectivity is governed by both steric and electronic factors.[6]

  • Steric Hindrance: The dienophile will preferentially approach from the less sterically hindered face of the diene. Substituents on the diene can effectively block one face, directing the dienophile to the other. For example, a 5-alkyl substituent on a 1,3-cyclohexadiene was expected to direct the dienophile approach from the less hindered side.[1]

  • Electronic Effects: In some systems, facial selectivity is controlled by electronic effects, such as orbital interactions between the dienophile and remote parts of the diene molecule.[6]

  • Catalyst Control: Chiral catalysts can create a chiral environment around the reactants, effectively shielding one face of the diene or dienophile and leading to high facial selectivity.

4. Difficulty in Product Purification

Question: I am struggling to separate the desired bicyclo[2.2.2]octane derivative from byproducts or stereoisomers. Do you have any suggestions?

Answer: Purification of bicyclo[2.2.2]octane derivatives can be challenging due to the similar polarities of stereoisomers.[8]

  • Chromatography Optimization: Careful optimization of column chromatography is crucial. This includes screening different solvent systems (eluents) and stationary phases.

  • Crystallization: If the product is crystalline, recrystallization can be a powerful purification technique to isolate a single stereoisomer. A crystallization-induced diastereomer transformation process has been used to epimerize an undesired stereocenter, leading to the desired product.[9]

  • Derivatization: In some cases, derivatizing the product mixture can alter the physical properties of the components, making separation easier. The derivative can then be cleaved to yield the pure desired product.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to bicyclo[2.2.2]octane derivatives, providing a comparative overview of how reaction conditions can influence yield and stereoselectivity.

Table 1: Influence of Base and Solvent on Intramolecular SN2' Cyclization [2]

PrecursorBaseSolventTemperatureProduct Ratio (syn:anti)Combined Yield
19NaHDMFRoom Temp2:162%
19NaHBenzeneHot3:9782%

Table 2: Stereoselectivity in Intermolecular Diels-Alder Reaction [3]

DieneDienophileTemperatureProduct Ratio (endo:exo)
Pyrazinone 1Maleic anhydrideRoom Temp8:1
Pyrazinone 1Maleic anhydride50 °C6:1

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction to form a Bicyclo[2.2.2]octene derivative [7]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene in a suitable degassed solvent.

  • Addition of Dienophile: Add the dienophile to the solution. If a catalyst is used, it is typically added at this stage.

  • Reaction Execution: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction if necessary (e.g., by adding a saturated aqueous solution of sodium bicarbonate for acid-catalyzed reactions).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction [1]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, suspend the Lewis acid (e.g., Ytterbium trichloride) in the chosen solvent.

  • Reactant Addition: Add the diene (e.g., diene 8) and the dienophile (e.g., methacrolein 9) to the catalyst suspension. Note that with amide-functionalized dienes, stoichiometric amounts of the Lewis acid may be required.

  • Reaction and Monitoring: Stir the mixture at the designated temperature and monitor by TLC or NMR until the starting material is consumed.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by extraction, drying, and concentration. Purify the resulting isomeric mixture by chromatography.

Visualized Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Poor Stereoselectivity in Diels-Alder Reactions

G start Poor Stereoselectivity (e.g., endo/exo mixture) lewis_acid Employ Lewis Acid Catalyst start->lewis_acid Enhances secondary orbital overlap temp_control Lower Reaction Temperature start->temp_control Favors kinetic product solvent_screen Screen Different Solvents start->solvent_screen Can alter transition state chiral_catalyst Use Chiral Catalyst/Auxiliary start->chiral_catalyst For enantioselectivity outcome Improved Stereoselectivity lewis_acid->outcome temp_control->outcome solvent_screen->outcome chiral_catalyst->outcome G cluster_reaction Reaction cluster_workup Work-up & Purification reactants Diene + Dienophile (+ Catalyst) reaction_mix Stir at Optimized Temperature reactants->reaction_mix monitoring Monitor by TLC reaction_mix->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Bicyclo[2.2.2]octane Derivative purify->product G cluster_factors Influencing Factors center Stereochemical Outcome Catalyst Catalyst (Lewis Acid, Chiral) Catalyst->center Solvent Solvent Polarity Solvent->center Temperature Temperature Temperature->center Sterics Steric Hindrance Sterics->center

References

Validation & Comparative

Characterization of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel chemical entities is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the characterization of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, a rigid bicyclic molecule often employed as a linker in medicinal chemistry and materials science. Due to the absence of specific published literature on the HPLC-MS analysis of this exact compound, this guide presents a proposed methodology based on established principles for analogous structures, such as dicarboxylic acid monoesters and other bicycloalkane derivatives. This proposed method is compared against alternative analytical techniques, offering a comprehensive overview for its structural elucidation and purity assessment.

The unique structure of this compound, featuring both a carboxylic acid and a methyl ester functional group on a rigid bicyclic scaffold, necessitates a robust analytical approach for its unambiguous identification and quantification. HPLC-MS offers a powerful combination of chromatographic separation and mass analysis, making it a primary candidate for this purpose.

Proposed HPLC-MS Methodology

An optimized HPLC-MS method for the analysis of this compound would likely employ reversed-phase chromatography to separate the analyte from potential impurities, coupled with electrospray ionization (ESI) mass spectrometry for sensitive detection and mass confirmation.

Experimental Protocol: Proposed HPLC-MS Method

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to achieve a final concentration suitable for injection (e.g., 1-10 µg/mL).

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for good retention and separation of this moderately polar molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid serves to protonate the carboxylic acid, improving peak shape and ensuring compatibility with positive ion mode MS, though negative ion mode is generally preferred for carboxylic acids.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient elution is proposed to ensure the efficient elution of the target compound and any impurities with differing polarities.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode is expected to be more sensitive due to the deprotonation of the carboxylic acid group to form the [M-H]⁻ ion. Positive ion mode ([M+H]⁺ and [M+Na]⁺) should also be investigated.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Scan Range: m/z 50-500 to cover the expected mass of the analyte (C₁₁H₁₆O₄, MW: 212.24 g/mol ) and potential fragments or adducts.

Performance Comparison: HPLC-MS vs. Alternative Techniques

While HPLC-MS is a powerful tool, other analytical techniques can provide complementary information for a comprehensive characterization. The following table compares the proposed HPLC-MS method with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter Proposed HPLC-MS Method Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Detection of nuclear spin transitions in a magnetic field.
Sample Volatility Requirement Not required.Required; derivatization to a more volatile form (e.g., methylation of the carboxylic acid) is necessary.[1]Not required.
Structural Information Provides molecular weight and fragmentation data.Provides fragmentation patterns for structural elucidation.Provides detailed information on molecular structure and connectivity (¹H, ¹³C NMR).[2]
Sensitivity High (ng to pg level).High (pg to fg level).Lower (µg to mg level).
Quantitative Analysis Excellent with appropriate standards.Good with appropriate standards.Can be quantitative (qNMR) but often used for structural confirmation.
Throughput High.Moderate to High.Low.
Key Advantage Applicable to a wide range of compounds without derivatization.High-resolution separation and established fragmentation libraries.Unambiguous structure determination.
Key Disadvantage Fragmentation can sometimes be limited.Requires derivatization for non-volatile compounds, which adds a step and potential for side reactions.[3]Lower sensitivity and higher sample concentration requirements.

Visualizing the Analytical Workflow and Comparison

To better illustrate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection A Weighing & Dissolution B Dilution to Working Concentration A->B C Injection B->C D C18 Reversed-Phase Column C->D E Gradient Elution D->E F Electrospray Ionization (ESI) E->F G Mass Analyzer F->G H Data Acquisition G->H

Proposed HPLC-MS experimental workflow.

Technique_Comparison cluster_techniques Analytical Techniques Analyte Analyte HPLC-MS HPLC-MS Analyte->HPLC-MS Direct Analysis NMR NMR Analyte->NMR Direct Analysis Derivatization Derivatization Analyte->Derivatization Required for GC-MS Purity & MW Purity & MW HPLC-MS->Purity & MW GC-MS GC-MS Purity & Structure Purity & Structure GC-MS->Purity & Structure Definitive Structure Definitive Structure NMR->Definitive Structure Derivatization->GC-MS

Comparison of analytical techniques.

Conclusion

For the routine characterization and purity assessment of this compound, the proposed HPLC-MS method offers an excellent balance of sensitivity, speed, and structural information without the need for derivatization. It is well-suited for high-throughput applications in drug discovery and development. For a definitive, unambiguous structural confirmation, particularly for a novel compound, NMR spectroscopy remains the gold standard. GC-MS serves as a viable alternative, especially if derivatization protocols are already established in the laboratory, and can provide complementary fragmentation data for structural elucidation. Ultimately, a multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive characterization of this and other complex molecules.

References

A Comparative Analysis of Rigid Linkers for PROTAC Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of a potent and effective PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. While flexible linkers have been historically employed for their synthetic tractability, there is a growing body of evidence demonstrating that rigid linkers can offer significant advantages in terms of potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of various rigid linkers used in PROTAC synthesis, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The Strategic Advantage of Rigid Linkers

Unlike their flexible counterparts, such as polyethylene glycol (PEG) and alkyl chains, rigid linkers introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation.[1][2] This pre-organization can reduce the entropic penalty associated with the formation of the ternary complex (comprising the target protein, the PROTAC, and the E3 ligase), potentially leading to enhanced stability and, consequently, more efficient protein degradation.[3] Key classes of rigid linkers include those incorporating cyclic structures like piperazine and piperidine, as well as aromatic systems and alkynes.[4][] The choice of a rigid linker can profoundly impact a PROTAC's cellular permeability, metabolic stability, and overall drug-like properties.[6][7]

Comparative Performance of Rigid Linkers

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different rigid linkers. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Comparison of Rigid Linkers in BRD4-Targeting PROTACs
PROTAC (Linker Type)E3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
QCA570 (Alkyne-based)Lenalidomide5>98MOLM13
ARD-69 (Piperidine/Piperazine)Pomalidomide<1>95LNCaP
Hypothetical Piperidine-based VHL<10>9522Rv1
Hypothetical Cycloalkane-based CRBN<5>9822Rv1

Data for QCA570 and ARD-69 are derived from published studies.[4][8] Data for hypothetical PROTACs are illustrative of typical performance for potent degraders.[9]

Table 2: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation
PROTACLinker TypeLinker CompositionAR Degradation Activity
SNIPER(AR)-54 FlexiblePEG unitActive at 3 µM
SNIPER(AR)-55-57 RigidDisubstituted phenyl ringsNo activity
ARD-69 RigidPiperidine/PiperazinePotent degrader

This table illustrates that simply increasing rigidity does not guarantee improved performance, as seen with the inactive phenyl-linked PROTACs.[8] However, the potent activity of ARD-69 highlights the potential of saturated heterocyclic linkers.[8]

Table 3: Influence of Linker Type on Cellular Permeability
PROTACLinker TypePermeability (Papp, 10⁻⁶ cm/s)
AR PROTAC with PEG linker Flexible<0.1
AR PROTAC with Adamantyl linker Rigid2.3
VHL PROTAC with Piperidine moiety RigidHigh

This table demonstrates that rigid linkers, such as those containing adamantyl or piperidine structures, can significantly improve the passive permeability of PROTACs compared to flexible PEG linkers.[6][10][11]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates PolyUb_POI Polyubiquitinated POI Ubiquitination->PolyUb_POI Results in Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A PROTAC Synthesis (with Rigid Linker) B Cell Culture and Treatment A->B C Western Blot (for DC50 and Dmax) B->C D Permeability Assay (e.g., PAMPA) B->D E Ternary Complex Assay (e.g., TR-FRET, NanoBRET) B->E F Data Analysis and Lead Optimization C->F D->F E->F

A general experimental workflow for evaluating PROTACs with rigid linkers.

Rigid_Linkers cluster_linkers Common Rigid Linker Scaffolds Piperazine Piperazine N1CCNCC1 Piperidine Piperidine C1CCNCC1 Phenyl Phenyl c1ccccc1 Alkyne Alkyne C#C

Examples of common rigid linker structural motifs.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein in cultured cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Acceptor plate

  • PROTAC compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Solution Preparation: Prepare a solution of the PROTAC in PBS from the DMSO stock.

  • Assay Setup: Add PBS to the acceptor plate wells. Add the PROTAC solution to the donor wells of the PAMPA plate.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a specified period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) based on the amount of PROTAC that has diffused into the acceptor well over time.

Protocol 3: Synthesis of a PROTAC with a Piperazine-Containing Linker

Objective: To provide a general procedure for the synthesis of a PROTAC incorporating a piperazine linker.

Materials:

  • E3 ligase ligand with a carboxylic acid or other reactive handle (e.g., pomalidomide)

  • Boc-protected piperazine-containing linker

  • Target protein ligand with a suitable functional group for coupling

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Activation and Coupling to Linker: Activate the carboxylic acid of the E3 ligase ligand using a coupling reagent like HATU in the presence of a base such as DIPEA. Add the Boc-protected piperazine linker to the activated E3 ligase ligand and stir until the reaction is complete.

  • Deprotection: Remove the Boc protecting group from the piperazine linker using TFA in DCM.

  • Coupling to Target Ligand: In a separate reaction, activate the carboxylic acid of the target protein ligand. Add the deprotected E3 ligase-linker intermediate to the activated target ligand and stir until the final PROTAC is formed.

  • Purification: Purify the final PROTAC product using preparative HPLC to obtain the desired compound with high purity. Characterize the final product by LC-MS and NMR.

Conclusion

The strategic incorporation of rigid linkers is a powerful approach in the design of highly potent and drug-like PROTACs. By constraining the conformational flexibility of the molecule, rigid linkers can enhance the formation and stability of the ternary complex, leading to improved degradation efficiency. Furthermore, the introduction of cyclic and aromatic moieties can positively influence key pharmacokinetic properties such as cell permeability and metabolic stability. However, the selection of an optimal rigid linker is highly dependent on the specific target protein and E3 ligase pair, and a "one-size-fits-all" solution does not exist. A systematic evaluation of a diverse range of rigid linkers, guided by robust experimental data from the assays detailed in this guide, is essential for the rational design of the next generation of targeted protein degraders.

References

Bicyclo[2.2.2]octane vs. Piperazine Linkers: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug design, the choice of a linker molecule to connect different pharmacophoric elements is a critical decision that profoundly influences the physicochemical and pharmacokinetic properties of a drug candidate. Among the diverse array of linkers, saturated heterocycles and carbocycles have gained prominence for their ability to impart conformational rigidity and modulate drug-like properties. This guide provides a comprehensive comparison of two such popular scaffolds: bicyclo[2.2.2]octane (BCO) and piperazine, offering data-driven insights for researchers, scientists, and drug development professionals.

Core Structural and Functional Comparison

Both BCO and piperazine are rigid, three-dimensional structures that can pre-organize a molecule into a specific conformation, which can be advantageous for binding to a biological target. However, their fundamental structural and chemical differences lead to distinct impacts on a molecule's properties.

Bicyclo[2.2.2]octane (BCO) is a saturated carbocyclic system, essentially a non-aromatic and more three-dimensional bioisostere of a para-substituted phenyl ring.[1][2][3] Its rigid framework provides a defined spatial orientation between the connected moieties. Being a hydrocarbon, it is chemically inert and metabolically stable.

Piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. These nitrogen atoms introduce basicity, providing a handle to modulate aqueous solubility through protonation at physiological pH.[][5] The chair and boat conformations of the piperazine ring offer a degree of conformational flexibility, which can be beneficial or detrimental depending on the specific application.[]

Physicochemical Properties: A Head-to-Head Analysis

The choice between a BCO and a piperazine linker can significantly impact a drug candidate's solubility, lipophilicity, and metabolic stability. The following table summarizes key quantitative data from comparative studies.

PropertyBicyclo[2.2.2]octane (BCO)PiperazineKey Findings & Citations
Aqueous Solubility Generally lowerGenerally higher (pH-dependent)Replacement of a para-substituted phenyl ring in Imatinib with a BCO core decreased water solubility more than threefold (from 351 µM to 113 µM).[1] Piperazine-containing linkers can significantly boost aqueous solubility, with some compounds reaching up to 370 mM in aqueous media, a stark contrast to a PEG4-maleimide reference which was only marginally soluble.[6] The solubility of piperazine-containing compounds is pH-dependent due to the protonation of the nitrogen atoms.[6]
Lipophilicity (LogD/LogP) HigherLower (pH-dependent)The replacement of a phenyl ring with a BCO core in Imatinib analogues led to an increase in lipophilicity.[1][2][3] The protonation of piperazine at physiological pH increases the polarity of the molecule, thereby reducing its lipophilicity.[5]
Metabolic Stability HighVariableThe BCO core is generally considered to be metabolically robust.[1][2][3] The metabolic stability of piperazine-containing linkers can be influenced by N-dealkylation reactions. However, embedding the piperazine ring within amide bonds can be a strategy to improve its metabolic stability.[7][8]
Basicity (pKa) N/A (non-basic)~8-9 (can be modulated)The pKa of the piperazine ring is significantly affected by nearby chemical groups. Electron-withdrawing groups like adjacent carbonyls can lower the pKa, potentially reducing the desired solubility enhancement at physiological pH.[7][8][9]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

Determination of Aqueous Solubility

A common method for determining kinetic aqueous solubility is through nephelometry.

Protocol:

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • A small aliquot of the stock solution is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4) to reach a target final concentration.

  • The solution is shaken for a specified period (e.g., 2 hours) at a controlled temperature.

  • The turbidity of the solution, which correlates with the amount of precipitated compound, is measured using a nephelometer.

  • The kinetic solubility is determined by comparing the turbidity of the sample to a standard curve of known concentrations.

In Vitro Metabolic Stability Assay

Metabolic stability is often assessed using liver microsomes, which contain key drug-metabolizing enzymes.

Protocol:

  • The test compound is incubated with liver microsomes (e.g., human, rat, or mouse) in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to pellet the protein, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

pKa Determination

The pKa of ionizable groups like the nitrogens in piperazine can be determined using potentiometric titration.

Protocol:

  • The compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve as the pH at which half of the ionizable group is protonated or deprotonated.

Signaling Pathways and Experimental Workflows

The choice of linker can be particularly crucial in the design of complex molecules like Proteolysis Targeting Chimeras (PROTACs), which induce protein degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (BCO or Piperazine Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

The rigidity and solubility imparted by the linker are critical for the efficient formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which ultimately leads to the degradation of the target protein.[5]

Linker_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME & Biology cluster_invivo In Vivo Evaluation Synthesis Synthesize Analogs (BCO vs. Piperazine Linker) QC Purity & Structural Confirmation (NMR, LC-MS) Synthesis->QC Solubility Aqueous Solubility Assay QC->Solubility LogD LogD Measurement QC->LogD pKa pKa Determination QC->pKa MetStab Metabolic Stability (Microsomes, Hepatocytes) Solubility->MetStab Permeability Permeability Assay (e.g., PAMPA) LogD->Permeability pKa->Solubility Target Target Binding/Activity MetStab->Target Permeability->Target PK Pharmacokinetics (e.g., in rodents) Target->PK PD Pharmacodynamics/ Efficacy PK->PD

Experimental workflow for linker evaluation.

Conclusion

The selection between a bicyclo[2.2.2]octane and a piperazine linker is a strategic decision in drug design that requires a careful balancing of competing properties.

  • Bicyclo[2.2.2]octane offers a rigid, metabolically stable, and non-basic scaffold. It is an excellent choice when conformational restriction is desired and solubility is not a primary concern, or when seeking to replace a para-substituted phenyl ring to improve metabolic stability and modulate lipophilicity.

  • Piperazine provides a versatile, semi-rigid linker with the distinct advantage of enhancing aqueous solubility through its tunable basicity. This makes it particularly valuable for large, lipophilic molecules such as PROTACs. However, the potential for metabolism at the nitrogen atoms and the influence of the chemical environment on its pKa must be carefully considered.

Ultimately, the optimal linker choice is context-dependent and should be guided by the specific goals of the drug discovery program and a thorough evaluation of the resulting compound's overall property profile. Direct head-to-head comparisons within the same molecular scaffold, as outlined in the experimental workflow, are crucial for making an informed decision.

References

A Comparative Guide to the Spectroscopic Properties of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid and two structurally related alternatives: bicyclo[2.2.2]octane-1,4-dicarboxylic acid and 4-(ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. The rigid bicyclo[2.2.2]octane framework is a key structural motif in medicinal chemistry and materials science, making a thorough understanding of its spectroscopic characteristics essential for researchers in these fields. This document presents a comparative analysis of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, supported by detailed experimental protocols and a visual workflow for structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the title compound and its alternatives. This allows for a direct comparison of the influence of the substituent at the C4 position on the spectroscopic properties of the bicyclo[2.2.2]octane core.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) [ppm] and Multiplicity
This compoundDMSO-d₆Predicted: 12.09 (s, 1H, -COOH), 3.57 (s, 3H, -OCH₃), 1.70 (s, 12H, bicyclic protons)
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid-No experimental data found in the search results.
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid-No experimental data found in the search results.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) [ppm]
This compound-No experimental data found in the search results.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid-No experimental data found in the search results.
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid-No experimental data found in the search results.

Table 3: FT-IR Spectroscopic Data

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
This compound-No experimental data found in the search results.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid-No experimental data found in the search results.
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid-No experimental data found in the search results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz, with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr). The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The FT-IR spectrum was recorded using a spectrometer over a range of 4000-400 cm⁻¹. The data is presented in terms of frequency of absorption (cm⁻¹).

Workflow for Structural Elucidation

The structural confirmation of bicyclic compounds like this compound relies on a systematic spectroscopic workflow. The following diagram illustrates the logical progression from initial analysis to final structure determination.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation Sample Sample Mass_Spec Mass Spectrometry (Molecular Formula) Sample->Mass_Spec IR_Spec IR Spectroscopy (Functional Groups) Sample->IR_Spec 1H_NMR 1H NMR (Proton Environment) Mass_Spec->1H_NMR IR_Spec->1H_NMR 13C_NMR 13C NMR (Carbon Skeleton) 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) (Connectivity) 13C_NMR->2D_NMR Structure Final Structure 2D_NMR->Structure

Caption: Workflow for Spectroscopic Structural Elucidation.

A Comparative Purity Analysis of Commercial 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the structural rigidity and three-dimensional character of bicyclic scaffolds are of paramount importance. 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid serves as a crucial building block, often employed as a saturated bioisostere for para-substituted phenyl rings, lending improved pharmacokinetic properties to novel therapeutic agents.[1][2] Its utility in the synthesis of PROTACs further underscores its significance.[3] Given its role in the development of complex, high-value molecules, the purity of commercially available this compound is a critical parameter for ensuring reproducibility and success in research and development.

This guide provides a comparative overview of the purity of this compound available from various commercial suppliers. Furthermore, it benchmarks the target compound against common alternative bicyclic carboxylic acids that also serve as phenyl ring bioisosteres, such as adamantane and bicyclo[1.1.1]pentane derivatives.[1][4][5]

Purity Comparison of Commercial Products

The following table summarizes the advertised purity of this compound and its alternatives from several major chemical suppliers. It is important to note that while suppliers provide purity data, the specific batches may vary. Researchers are encouraged to request lot-specific certificates of analysis for detailed impurity profiles.

CompoundSupplierCAS NumberAdvertised PurityAnalytical Method
This compound TCI Chemicals 18720-35-9 >98.0% GC, Titration
This compoundSigma-Aldrich18720-35-9Not specified*Not specified
This compoundMySkinRecipes18720-35-997.5-100%Not specified
This compoundRhenium Bio Science18720-35-998%Not specified
Alternative: 1-Adamantanecarboxylic acid TCI Chemicals 828-51-3 >98.0% GC, Titration
1-Adamantanecarboxylic acidSigma-Aldrich828-51-399%Not specified
1-Adamantanecarboxylic acidSynthonix828-51-397.0%Not specified
Alternative: 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid TCI Chemicals 83249-10-9 >97.0% Titration
Alternative: Cubane-1-carboxylic acid Various 705-14-6 Generally high, research-gradeNot specified

*Sigma-Aldrich notes that for this particular product (AldrichCPR), they do not collect analytical data and the buyer assumes responsibility for confirming purity.[6]

Experimental Protocols for Purity Assessment

To ensure the highest quality of starting materials, in-house purity verification is often necessary. Below are detailed, standardized protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantitative determination of the purity of the carboxylic acid and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Methanol

  • Gradient:

    • 0-20 min: 30% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% B to 30% B

    • 26-30 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of methanol to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Derivatization is often required for carboxylic acids to increase their volatility.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-500 amu

  • Sample Preparation (with Derivatization):

    • To 1 mg of the sample, add 500 µL of toluene and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature and inject 1 µL of the supernatant into the GC-MS.

  • Purity Assessment: Purity is calculated based on the relative peak area of the derivatized analyte compared to the total ion chromatogram.

III. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

¹H NMR is used for structural confirmation and can provide a quantitative purity assessment using an internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified standard with a known purity and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30 s) to ensure accurate integration.

  • Purity Calculation: The purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.

Visualized Workflow and Signaling Pathways

To provide a logical framework for the assessment of a commercial chemical, the following diagram illustrates a typical quality control workflow.

Quality Control Workflow Quality Control Workflow for Commercial Chemicals A Receipt of Commercial Sample B Documentation Review (Certificate of Analysis) A->B Check Supplier Data C Physical Characterization (Appearance, Color) B->C D Identity Confirmation (NMR, IR) C->D E Purity Assessment D->E Identity Confirmed F HPLC Analysis (Non-volatile Impurities) E->F G GC-MS Analysis (Volatile Impurities) E->G H Quantitative NMR (Absolute Purity) E->H I Decision F->I Compile Data G->I Compile Data H->I Compile Data J Release for Use I->J Purity ≥ 98% K Reject Batch I->K Purity < 98%

Caption: A flowchart illustrating the quality control process for incoming commercial chemicals.

In the context of its application, this compound is often used in the synthesis of more complex molecules. The following diagram illustrates its role as a building block in a generic synthetic pathway.

Synthetic Pathway General Synthetic Application start 4-(Methoxycarbonyl)bicyclo[2.2.2]octane- 1-carboxylic acid step1 Amide Coupling (with amine R1-NH2) start->step1 intermediate1 Intermediate Amide step1->intermediate1 step2 Ester Hydrolysis (e.g., LiOH) intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Further Functionalization (e.g., Coupling with R2) intermediate2->step3 final_product Final Complex Molecule (e.g., PROTAC) step3->final_product

Caption: A generalized synthetic pathway illustrating the use of the title compound.

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Efficacy Based on Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) with varying linker lengths, supported by experimental data and detailed methodologies. Understanding the critical influence of the linker is paramount in the rational design of potent and effective protein degraders.

PROTACs have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, tethered together by a chemical linker.[2] While the choice of ligands determines target engagement and E3 ligase recruitment, the linker is far from a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3]

An optimal linker length is essential for the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[1] A linker that is too short may introduce steric hindrance, preventing the formation of this crucial complex.[3] Conversely, an excessively long or flexible linker can lead to an inefficient or unproductive orientation, hindering the ubiquitination process.[3][4] This delicate balance highlights the necessity of systematic linker optimization for each new PROTAC design.

Quantitative Data Presentation: In Vitro Performance

The efficacy of a PROTAC is primarily assessed in vitro by its ability to induce the degradation of the target protein. Key metrics for this evaluation are the half-maximal degradation concentration (DC50), which indicates the potency of the PROTAC, and the maximum percentage of degradation (Dmax).[2] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the performance of PROTACs targeting several key proteins.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic study investigating the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed that a 16-atom linker was optimal for ERα degradation.[2][5]

PROTAC (Linker Atom Length)DC50 (nM)Dmax (%)
9-atom>1000<20
12-atom~500~60
16-atom ~100 >90
19-atom~750~40
21-atom>1000<20

Table 2: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

In a series of PROTACs targeting the epigenetic reader protein BRD4, the length of the polyethylene glycol (PEG) linker was systematically varied. A PROTAC with a PEG5 linker demonstrated the optimal combination of in vitro degradation potency and cellular permeability.[1]

PROTAC (Linker)DC50 (nM)Dmax (%)
PEG35085
PEG42595
PEG5 10 >98
PEG63090

Table 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Optimization of linker length for TBK1-targeting PROTACs also demonstrated a clear dependence of degradation efficacy on the number of PEG units in the linker.

PROTAC (Linker)DC50 (nM)Dmax (%)
PEG212070
PEG34090
PEG4 15 >95
PEG56080

In Vivo Pharmacokinetic Properties

The linker's influence extends beyond in vitro potency to the in vivo pharmacokinetic (PK) properties of a PROTAC. The length and composition of the linker can significantly affect a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Polyethylene glycol (PEG) linkers are frequently used to improve solubility and other drug-like properties.[4]

Table 4: Pharmacokinetic Parameters of PROTACs with Varying PEG Linker Lengths

While comprehensive in vivo PK data for a single PROTAC series with systematically varied linker lengths is not always publicly available, compiling data from different studies can reveal general trends.[4]

PROTAC TargetLinkerHalf-life (t1/2, h)Cmax (ng/mL)AUC (ng·h/mL)
ERαPEG42.5150600
ERαPEG84.12201100
TBK1PEG31.880250
TBK1PEG53.2130520

Generally, longer PEG linkers can lead to increased half-life and exposure (AUC), but an excessively long linker can negatively impact potency.[4] Therefore, a balance must be struck to achieve a favorable pharmacokinetic profile.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.[2]

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for quantifying target protein levels following PROTAC treatment using Western blotting.[6][7]

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in complete growth medium. A vehicle control (e.g., DMSO) must be included.

    • Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).[7]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli buffer and denature by boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).[7]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a typical procedure for evaluating the pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (PO) administration in mice or rats.[4]

  • Animal Models and Dosing:

    • Use male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically 8-10 weeks old.

    • Administer the PROTAC via the desired route (IV or PO) at a specific dose.

  • Sample Collection:

    • Collect blood samples at various time points after administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Analyze the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Parameter Calculation:

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.[1]

Visualizing the PROTAC Mechanism and Workflow

Diagrams are provided to illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC characterization.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Facilitates Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Targets for Degradation Fragments Degraded Protein Fragments Proteasome->Fragments Degrades into

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow cluster_quantification Quantification Methods Start Novel PROTAC Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Treatment Dose-Response Treatment Cell_Culture->Treatment Protein_Quant Protein Quantification Treatment->Protein_Quant Data_Analysis Data Analysis (Curve Fitting) Protein_Quant->Data_Analysis WB Western Blot Protein_Quant->WB HiBiT Live-Cell Assay (e.g., HiBiT) Protein_Quant->HiBiT Results Determine DC50 & Dmax Data_Analysis->Results

Caption: Experimental workflow for PROTAC characterization.

Conclusion

The length of the linker is a paramount design consideration in the development of effective PROTACs. The presented data unequivocally demonstrates that linker length optimization is crucial for achieving potent and selective protein degradation.[2][3] There is no universally optimal linker length; it is highly dependent on the specific target protein and E3 ligase combination.[2] Researchers and drug developers must employ a systematic approach to linker design, empirically testing a series of PROTACs with varying linker lengths to identify the most potent degrader for their system of interest. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel PROTAC molecules.

References

A Comparative Guide to the Conformational Analysis of Bicyclo[2.2.2]octane-Based Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) scaffold is a rigid and synthetically accessible three-dimensional motif of significant interest in medicinal chemistry, materials science, and organic chemistry. Its well-defined and predictable geometry makes it an attractive building block for the design of novel therapeutics, molecular probes, and functional materials. A thorough understanding of the conformational preferences of BCO and its derivatives is paramount for predicting their biological activity, physical properties, and reactivity. This guide provides a comparative overview of the conformational analysis of BCO-based molecules, supported by experimental data and detailed methodologies.

Conformational Landscape of Bicyclo[2.2.2]octane

The parent bicyclo[2.2.2]octane molecule is comprised of three fused cyclohexane rings, each constrained to a boat conformation.[1] However, to alleviate the steric strain arising from eclipsing interactions between the bridgehead hydrogens and the methylene bridges, the molecule can adopt a twisted conformation. This results in two primary low-energy conformers: the D3-symmetric "boat-boat" (or untwisted) form and the D2-symmetric "twist-boat" form.

The twist-boat conformation is generally considered to be the more stable form for the parent bicyclo[2.2.2]octane.[2] The degree of twisting and the relative energies of these conformers can be significantly influenced by the nature and position of substituents on the BCO core.

Comparative Conformational Data

The following tables summarize key quantitative data from experimental and computational studies on the conformations of bicyclo[2.2.2]octane and its derivatives.

Table 1: Conformational Energies of Bicyclo[2.2.2]octane

ConformerMethodEnergy Difference (kcal/mol)Reference
Twist-Boat vs. Boat-Boat--
Parent BCOComputationalTwist-boat is more stable[2]
Substituted BCOs-Varies with substituent[3]

Table 2: Selected Geometric Parameters of Bicyclo[2.2.2]octane Derivatives from X-ray Crystallography

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
4α,5α-dihydroxyisoeremoneOrthorhombicP212121--[4]
4β,5β-dihydroxyisoeremoneOrthorhombicP212121--[4]
1-phospha-4-silabicyclo[2.2.2]octane deriv. (1a)--P-Si: 3.105C-P-C (avg): 100.9[5]
1-phospha-4-silabicyclo[2.2.2]octane-BH3 complex (12)--P-B: 1.922(2)C-P-C (avg): 104.2[5]
Steroidal Bicyclo[2.2.2]octane Rotor (3)TetragonalP43212--[6]
2-Amino-4-(2,5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrileMonoclinicP21/ca=14.641, b=8.653, c=16.609β=116.34[7]
11-trimethylsilyloxy-1,2,3,4,4a,9a-hexahydro-1,4-etheno-anthraquinone (3a)----[8]
4-benzyl-8-trimethylsilyloxy-4-aza-tricyclo[5.2.2.0]undec-8-ene-3,5-dione (3b)----[8]
4-aminobicyclo[2.2.2]octan-2-one derivative (16)OrthorhombicPbcaa=9.777, b=15.746, c=28.318-[9]

Experimental Protocols

A combination of experimental and computational techniques is crucial for a comprehensive conformational analysis of bicyclo[2.2.2]octane-based molecules.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

General Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 95 K or 296 K).[8][9]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares techniques.[9] The final structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for studying the conformation of molecules in solution.

¹³C NMR Spectroscopy:

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃).[6]

  • Data Acquisition: ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 75 MHz).[4]

  • Analysis: The chemical shifts of the carbon atoms are sensitive to their local electronic environment and stereochemistry.[10][11] For instance, in substituted bicyclo[2.2.2]octanes, γ and δ substituent effects can cause characteristic shielding or deshielding of carbon nuclei, providing insights into their spatial arrangement.[10] Solid-state CPMAS ¹³C NMR can be used to study the dynamics of BCO groups in crystalline materials.[6]

¹H NMR Spectroscopy:

  • Data Acquisition: ¹H NMR spectra are typically recorded at frequencies such as 300 MHz.[4]

  • Analysis: Coupling constants (J-values) between protons can provide information about dihedral angles through the Karplus equation, aiding in the determination of ring conformation. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, further defining the molecular geometry.

Computational Chemistry

Theoretical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are invaluable for predicting and rationalizing the conformational preferences of molecules.

General Protocol:

  • Geometry Optimization: The geometry of different possible conformers is optimized to find the minimum energy structures.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties, including zero-point vibrational energies.[12]

  • Energy Comparison: The relative energies of the different conformers are calculated to determine their relative populations.

Visualizing Conformational Analysis

The following diagrams illustrate key concepts and workflows in the conformational analysis of bicyclo[2.2.2]octane-based molecules.

G cluster_0 Bicyclo[2.2.2]octane Conformations Boat-Boat (D3) Boat-Boat (D3) Twist-Boat (D2) Twist-Boat (D2) Boat-Boat (D3)->Twist-Boat (D2) Twisting to relieve strain

Caption: Primary conformations of the bicyclo[2.2.2]octane core.

G cluster_1 Experimental Workflow for Conformational Analysis Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization NMR NMR Spectroscopy Synthesis->NMR XRay X-ray Crystallography Crystallization->XRay SolidState Solid-State Conformation XRay->SolidState SolutionConformation Solution Conformation NMR->SolutionConformation

Caption: A typical experimental workflow for determining molecular conformation.

G cluster_2 Interplay of Analytical Techniques XRay X-ray Data (Static Structure) Computational Computational Models (Energy Landscapes) XRay->Computational Validation Comprehensive Comprehensive Conformational Understanding XRay->Comprehensive NMR NMR Data (Dynamic Average) NMR->Computational Validation NMR->Comprehensive Computational->Comprehensive

Caption: The synergistic relationship between different analytical methods.

References

A Comparative Guide to Validated Analytical Methods for Bicyclo[2.2.2]octane Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bicyclo[2.2.2]octane dicarboxylates is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides an objective comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is contingent on factors such as required sensitivity, sample matrix complexity, and the specific goals of the analysis.

Method Comparison: HPLC-ELSD vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mobile phase. When coupled with an Evaporative Light Scattering Detector (ELSD), it becomes a powerful tool for analyzing non-volatile compounds like dicarboxylates that lack a UV chromophore. Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, offers high sensitivity and selectivity. However, for non-volatile compounds such as dicarboxylates, a derivatization step is necessary to convert them into volatile esters suitable for GC analysis.

The following tables summarize the key performance characteristics of representative validated methods for bicycloalkane dicarboxylates, providing a benchmark for the analysis of bicyclo[2.2.2]octane dicarboxylates.

Table 1: Comparison of HPLC-ELSD and GC-MS Method Validation Parameters for Bicycloalkane Dicarboxylate Analysis

Validation ParameterHigh-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Specificity High, able to resolve the analyte from related substances and matrix components.Very high, mass spectrometer provides definitive identification.
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) ~6 ppm[1]Typically in the low ppm to ppb range, depending on the derivatization agent and matrix.
Limit of Quantitation (LOQ) ~20 ppm[1]Typically in the low ppm to ppb range.
Accuracy (% Recovery) Typically 95-105%Typically 90-110%
Precision (%RSD) < 5%< 10%
Sample Preparation Simple dissolution and filtration.Requires a multi-step derivatization process.
Analysis Time Relatively short.Longer due to derivatization and GC run time.

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This protocol is based on a validated method for a structurally similar compound, bicyclo[2.2.1]heptane-2,3-dicarboxylate, and is adaptable for bicyclo[2.2.2]octane dicarboxylates.[1]

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • ELSD Drift Tube Temperature: 50°C.

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

3. Standard and Sample Preparation:

  • Prepare a stock solution of the bicyclo[2.2.2]octane dicarboxylate reference standard in a suitable solvent (e.g., acetonitrile).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare samples by accurately weighing and dissolving them in the solvent, followed by filtration through a 0.45 µm filter.

4. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.99.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For a similar compound, LOD was found to be 6 ppm and LOQ was 20 ppm.[1]

  • Accuracy and Precision: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) being the key metric.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

As bicyclo[2.2.2]octane dicarboxylates are non-volatile, a derivatization step to form volatile esters (e.g., methyl or silyl esters) is required before GC-MS analysis.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

2. Derivatization (Esterification Example):

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a solution of 2% (v/v) concentrated sulfuric acid in methanol.

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the resulting methyl esters with a non-polar solvent (e.g., hexane).

  • Dry the organic layer over anhydrous sodium sulfate.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

4. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the derivatized standard. The correlation coefficient (r²) should be > 0.99.

  • LOD and LOQ: Determined from the signal-to-noise ratio or the calibration curve.

  • Accuracy and Precision: Assessed through recovery and repeatability studies of the entire process, including the derivatization step.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning and Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting define_scope Define Scope and Purpose select_method Select Analytical Method (e.g., HPLC, GC-MS) define_scope->select_method define_parameters Define Validation Parameters (ICH Q2(R1)) select_method->define_parameters set_criteria Set Acceptance Criteria define_parameters->set_criteria prep_standards Prepare Standards and Samples set_criteria->prep_standards perform_specificity Specificity prep_standards->perform_specificity perform_linearity Linearity prep_standards->perform_linearity perform_accuracy Accuracy prep_standards->perform_accuracy perform_precision Precision (Repeatability & Intermediate Precision) prep_standards->perform_precision perform_lod_loq LOD & LOQ prep_standards->perform_lod_loq perform_robustness Robustness prep_standards->perform_robustness analyze_data Analyze Data and Compare Against Acceptance Criteria perform_robustness->analyze_data document_results Document Results in Validation Report analyze_data->document_results approve_method Approve Method for Routine Use document_results->approve_method

Caption: Workflow for Analytical Method Validation.

GCMS_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Sample containing Bicyclo[2.2.2]octane dicarboxylate extraction Solvent Extraction (if in complex matrix) sample->extraction add_reagent Add Derivatization Reagent (e.g., TMS or Acidified Methanol) extraction->add_reagent heat Heat to Drive Reaction add_reagent->heat neutralize_extract Neutralize and Extract Volatile Derivative heat->neutralize_extract inject Inject into GC-MS neutralize_extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Data Analysis and Quantification detect->quantify

Caption: GC-MS Analysis Workflow with Derivatization.

Conclusion

Both HPLC-ELSD and GC-MS are suitable techniques for the quantitative analysis of bicyclo[2.2.2]octane dicarboxylates. HPLC-ELSD offers a more direct analysis without the need for derivatization, simplifying sample preparation. Conversely, GC-MS, despite the requirement for a derivatization step, generally provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis. The choice of method should be guided by the specific analytical requirements, including the expected concentration range of the analyte, the complexity of the sample matrix, and the availability of instrumentation. Regardless of the chosen method, thorough validation according to ICH guidelines is essential to ensure reliable and accurate results.

References

Biological activity of compounds derived from 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane scaffold, derivable from precursors like 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, has emerged as a promising framework in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. This guide provides a comparative overview of the diverse biological activities exhibited by compounds derived from this scaffold, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Antimicrobial Activity

Derivatives of the bicyclo[2.2.2]octane system, particularly those incorporating the 1,4-diazabicyclo[2.2.2]octane (DABCO) moiety, have demonstrated significant antimicrobial properties. These compounds often function as cationic amphiphiles, disrupting bacterial cell membranes. The following table compares the minimum inhibitory concentrations (MICs) of several DABCO derivatives against common bacterial strains, alongside the widely used antibiotic, ciprofloxacin.

Table 1: Antimicrobial Activity of 1,4-Diazabicyclo[2.2.2]octane Derivatives and Ciprofloxacin

Compound IDAlkyl Chain LengthTest OrganismMIC (µg/mL)
DABCO Derivative 4f C10Staphylococcus aureus1.6
DABCO Derivative 4g C12Staphylococcus aureus1.6
Ciprofloxacin N/AStaphylococcus aureus0.6
Ciprofloxacin N/AEscherichia coli0.013

Antiviral Activity: SARS-CoV-2 Main Protease Inhibition

The emergence of COVID-19 spurred research into novel antiviral agents, with the SARS-CoV-2 main protease (3CLpro) being a key target due to its essential role in viral replication. Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of this enzyme.

Table 2: In Vitro Inhibition of SARS-CoV-2 3CLpro by Bicyclo[2.2.2]octene Derivatives and Nirmatrelvir

Compound IDTargetIC50
Fused Bicyclo[2.2.2]octene 11a SARS-CoV-2 3CLpro102.2 µM[1][2][3]
Nirmatrelvir SARS-CoV-2 3CLpro~185 nM[4]

Anti-inflammatory Activity: COX-2 Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The rigid bicyclo[2.2.2]octane framework has been utilized to develop potent and selective COX-2 inhibitors.

Table 3: COX-2 Inhibitory Activity and Selectivity of a Bicyclo[2.2.2]octane Derivative and Celecoxib

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Bicyclo[2.2.2]octane Derivative >1000.08>1250
Celecoxib 150.04>375[5]

A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Antiprotozoal Activity: Antimalarial and Antitrypanosomal Effects

4-Aminobicyclo[2.2.2]octane derivatives have shown promising activity against the protozoan parasites responsible for malaria (Plasmodium falciparum) and African trypanosomiasis (Trypanosoma brucei rhodesiense).

Table 4: Antimalarial Activity of 4-Aminobicyclo[2.2.2]octane Derivatives and Chloroquine

Compound IDTest OrganismIC50 (µM)
4-Amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones Plasmodium falciparum (K1 strain)0.84 - 0.99[6]
Chloroquine Plasmodium falciparum (K1 strain)0.12[6]

Table 5: Antitrypanosomal Activity of a 4-Aminobicyclo[2.2.2]octane Derivative and Suramin

Compound IDTest OrganismIC50 (µM)
Bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate Trypanosoma brucei rhodesiense (STIB 900)0.68[6]
Suramin Trypanosoma brucei rhodesiense (STIB 900)0.0075[6]

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and COX Inhibition

The anti-inflammatory effects of the described COX-2 inhibitors are achieved by blocking the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Arachidonic_Acid_Cascade Arachidonic Acid Cascade and COX Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Bicyclo_octane_Derivative Bicyclo[2.2.2]octane Derivative (Selective Inhibitor) Bicyclo_octane_Derivative->COX2

Caption: Inhibition of the COX-2 pathway by bicyclo[2.2.2]octane derivatives.

General Experimental Workflow for Biological Activity Screening

The evaluation of novel compounds derived from this compound typically follows a standardized workflow from synthesis to biological characterization.

Experimental_Workflow Experimental Workflow for Biological Activity Screening Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., MIC, IC50) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: General workflow for the development of bioactive compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key assays discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.

  • Reagent Preparation: A reaction buffer, a solution of purified recombinant 3CLpro, and a fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher) are prepared.

  • Assay Procedure: The 3CLpro enzyme is pre-incubated with the test compound in a microplate. The enzymatic reaction is initiated by the addition of the FRET substrate.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a plate reader. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme's activity (IC50) is determined by plotting the rate of reaction against the compound concentration.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and a solution of arachidonic acid (the substrate) are prepared in a suitable buffer.

  • Reaction Mixture: The enzyme is pre-incubated with the test compound.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Detection of Prostaglandin Production: The amount of prostaglandin produced is quantified, often using an enzyme immunoassay (EIA) or by detecting a colored or fluorescent product generated by the peroxidase activity of the COX enzyme.

  • IC50 and Selectivity Index Calculation: The IC50 values for both COX-1 and COX-2 are determined, and the selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable medium.

  • Compound Addition: The test compound is serially diluted and added to the parasite culture in a 96-well plate.

  • Incubation: The plate is incubated for 72 hours under appropriate conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I, which intercalates with DNA, is added to each well.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a plate reader.

  • IC50 Calculation: The IC50 value is determined by comparing the fluorescence in the treated wells to that in untreated control wells.

In Vitro Antitrypanosomal Activity Assay

This assay assesses the ability of a compound to inhibit the growth of Trypanosoma brucei rhodesiense.

  • Parasite Culture: Bloodstream forms of T. b. rhodesiense are cultured in a suitable medium.

  • Compound Addition: The test compound is serially diluted and added to the parasite culture in a 96-well plate.

  • Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: A viability indicator, such as resazurin, is added to each well. Viable parasites metabolize resazurin into a fluorescent product.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader.

  • IC50 Calculation: The IC50 value is calculated by comparing the fluorescence in the treated wells to that in untreated control wells.

References

A Comparative Guide to the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the rigid bicyclo[2.2.2]octane scaffold is a crucial building block. Its unique conformational properties are sought after in the design of novel therapeutics, liquid crystal materials, and metal-organic frameworks. A key derivative is the bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester, which serves as a vital intermediate. This guide provides a comparative analysis of prominent synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparison of Synthetic Routes

Several synthetic strategies have been developed to produce bicyclo[2.2.2]octane-1,4-dicarboxylic acid and its esters. The choice of route often depends on factors such as starting material availability, overall yield, reaction scalability, and the environmental impact of the reagents used. Below is a summary of the most common approaches with their reported yields.

Starting MaterialKey IntermediatesReagentsOverall Yield (Diacid)Reference
Diethyl SuccinateDiethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate-2,5-dioneNaH, 1,2-dibromoethane, Semicarbazide hydrochloride, KOH42%[1]
Terephthalic AcidHydrogenation, bromination, elimination, cycloaddition productsNot fully detailed in search results8.3% (for monoester)[2]
Diethyl SuccinateCondensation, alkylation, carbonyl protection, reduction, deprotection, oxidation, esterification, hydrolysis productsNot fully detailed in search results3.3% (for monoester)[2]
Dimethyl Succinyl SuccinateCondensation, alkylation, thioketalization, reduction productsNot fully detailed in search resultsNot specified[2]

Synthetic Pathways Overview

The following diagram illustrates the key transformations involved in the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester starting from diethyl succinate, which is a commonly employed and well-documented route.

Synthesis_Routes A Diethyl Succinate B Diethyl 2,5-dioxo- cyclohexane-1,4-dicarboxylate A->B NaH, DME C Diethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate-2,5-dione B->C 1,2-Dibromoethane (Microwave) D Diethyl 2,5-bis(semicarbazone) -bicyclo[2.2.2]octane-1,4-dicarboxylate C->D Semicarbazide Hydrochloride E Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid D->E KOH F Dimethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate E->F Methanol, H+ G Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester F->G KOH, Methanol/Water

Caption: Synthesis of the target monoester from diethyl succinate.

Experimental Protocols

Below are the detailed experimental procedures for the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid, followed by its conversion to the monomethyl ester.

Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid from Diethyl Succinate

This procedure is adapted from a method that reports a 42% overall yield.[1]

Step 1: Synthesis of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

  • To a vigorously stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.54 g, 63.5 mmol) in anhydrous 1,2-dimethoxyethane (DME, 36 mL), add tert-butanol (200 μL, 2.2 mmol).

  • Heat the mixture to 60 °C under an argon atmosphere.

  • Add diethyl succinate (10 g, 57.4 mmol) dropwise over 30 minutes.

  • Stir the resulting mixture overnight at 60 °C.

  • Concentrate the mixture under reduced pressure to obtain a pink salt.

Step 2: Synthesis of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate-2,5-dione

  • Suspend the pink salt from the previous step in distilled 1,2-dibromoethane (28 mL, 325 mmol).

  • Transfer the assembly to a microwave apparatus and heat the mixture at reflux temperature by irradiation (80 W) for 12 hours under an argon atmosphere.

  • After cooling, filter the suspension and wash the solid with chloroform (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (cyclohexane–EtOAc, 8:2) to afford the title product.

Step 3: Synthesis of Diethyl 2,5-bis(semicarbazone)bicyclo[2.2.2]octane-1,4-dicarboxylate

Note: The specific protocol for this step is not detailed in the provided search results, but it would typically involve reacting the diketone with semicarbazide hydrochloride in a suitable solvent like ethanol.

Step 4: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

  • Grind diethyl 2,5-bis(semicarbazone)bicyclo[2.2.2]octane-1,4-dicarboxylate (2.19 g, 5.5 mmol) and powdered potassium hydroxide (65 g, 85% technical grade) together to a fine powder.

  • Place the powder in a 270 mL zirconium crucible.

  • Heat the mixture in an oil bath with stirring from room temperature to 160 °C over 45 minutes. Caution: Significant gas evolution and foaming will occur.

  • After the reaction is complete, the diacid is obtained with a reported yield of 75% for this step.

Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Monomethyl Ester

This general procedure is based on the selective hydrolysis of the dimethyl ester.[3]

Step 1: Synthesis of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

  • The diacid can be converted to the diester by reacting it with an alcohol (methanol in this case) in the presence of an esterification catalyst such as HCl or H₂SO₄.[4][5]

Step 2: Selective Hydrolysis to the Monomethyl Ester

  • Prepare a mixture of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (20 g) and potassium hydroxide (5.5 g) in a 10:1 mixture of methanol and water (106 mL).

  • Heat the mixture to reflux overnight.

  • After cooling to room temperature, concentrate the reaction mixture.

  • Dilute the residue with ethyl acetate and extract with 1N aqueous sodium hydroxide (2 x 100 mL).

  • The combined aqueous phases are then acidified to a pH of 1-2 with 2N aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (4 x 250 mL).

  • The combined organic phases are washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated to yield the monomethyl ester as a colorless solid (reported yield of 70% for this step).[3]

Concluding Remarks

The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester can be achieved through various routes, each with its own set of advantages and disadvantages. The route starting from diethyl succinate offers a respectable overall yield for the diacid and utilizes microwave irradiation to shorten reaction times.[1] While routes starting from terephthalic acid or involving more complex multi-step procedures have been reported, they often suffer from lower overall yields.[2] The final selective hydrolysis of the dimethyl ester appears to be an efficient method for obtaining the target monomethyl ester.[3] The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available equipment.

References

Safety Operating Guide

Proper Disposal of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedural guidance for the safe disposal of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS RN: 18720-35-9), a compound used as an intermediate in the synthesis of chiral compounds.[1] Adherence to these protocols is essential to ensure compliance with local, state, and national regulations and to minimize environmental impact.

Hazard Profile and Safety Precautions

This compound is classified as a substance that causes skin and serious eye irritation.[2][3] The signal word for this chemical is "Warning".[2][3] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[2][3] All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Primary Disposal Method: Incineration

The recommended primary disposal method for this compound is through a licensed hazardous waste disposal company. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[3] This ensures the complete destruction of the organic compound into less harmful substances.[4]

Operational Protocol for Waste Collection:

  • Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves), in a designated and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]

  • Arrangement for Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and incineration.

Secondary Disposal Consideration: Neutralization (with extreme caution)

If permitted, dilute solutions of carboxylic acids (generally less than 10% v/v) may be neutralized to a pH between 7 and 9 before being disposed of down the drain with copious amounts of water.[5]

Experimental Protocol for Neutralization of a Dilute Carboxylic Acid Solution:

  • Preparation: Work in a chemical fume hood and wear appropriate PPE. Prepare a dilute solution of sodium bicarbonate or another suitable base.

  • Neutralization: Slowly add the basic solution to the stirred solution of this compound. Monitor the pH of the mixture using a calibrated pH meter or pH paper.

  • Completion: Continue adding the base until the pH of the solution is stable within the acceptable range (typically 7-9). Be aware that neutralization reactions can be exothermic.

  • Disposal (if approved): If and only if approved by your EHS office and local regulations, the neutralized solution may be poured down the drain, followed by flushing with a large volume of water.

Quantitative Data for Disposal Considerations

The following table summarizes general quantitative guidelines for the disposal of laboratory chemical waste. Note that specific limits for this compound are not defined, and these are general recommendations.

ParameterGuidelineRemarks
Concentration for Drain Disposal < 10% (v/v)For dilute acid and base solutions, if permitted.[5]
pH for Drain Disposal 7 - 9For neutralized aqueous solutions.[5]
Incinerator Temperature (Primary Chamber) ≥ 850°CFor waste with less than 1% halogenated organics.
Incinerator Temperature (Secondary Chamber) ≥ 950°CFor waste with less than 1% halogenated organics.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_concentrated Is the waste concentrated or in solid form? start->is_concentrated collect_hw Collect in a labeled Hazardous Waste container. is_concentrated->collect_hw Yes is_dilute Is the waste a dilute aqueous solution (<10%)? is_concentrated->is_dilute No contact_ehs Contact EHS or licensed waste contractor for incineration. collect_hw->contact_ehs is_dilute->collect_hw No check_regs Are local regulations and institutional policy allowing drain disposal of this neutralized compound? is_dilute->check_regs Yes check_regs->collect_hw No neutralize Neutralize to pH 7-9 (See Protocol) check_regs->neutralize Yes drain_disposal Dispose down the drain with copious amounts of water. neutralize->drain_disposal

References

Personal protective equipment for handling 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS RN: 18720-35-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation and serious eye irritation[1][2]. The signal word for this chemical is "Warning"[1][2][3]. Appropriate PPE is mandatory to prevent direct contact.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation[1][2].Lab Coat: A standard laboratory coat must be worn and kept fully fastened. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves before each use and replace them immediately if contaminated or damaged[1][2][4].
Eye Contact Causes serious eye irritation[1][2].Safety Glasses/Goggles: Wear chemical safety glasses or goggles that meet appropriate safety standards[1][2]. Face Shield: A face shield should be worn in addition to safety glasses or goggles when there is a potential for splashing or dust generation[1][2].
Inhalation May cause respiratory irritation.Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation[1][5]. Respiratory Protection: If engineering controls are insufficient to control dust levels, a dust respirator is recommended[1][2].
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][5].

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Safe Handling Procedures:

StepProcedure
1. Preparation Designate a specific work area, preferably within a chemical fume hood. Ensure the fume hood is functioning correctly. Assemble all necessary equipment, such as spatulas, weighing paper, and waste containers, before handling the chemical[5].
2. Donning PPE Put on all required PPE as detailed in the table above. Ensure gloves are intact and fit properly.
3. Handling Carefully weigh and transfer the compound inside the fume hood to contain any dust. Avoid creating dust.
4. Post-Handling Decontaminate the work area and any equipment used. Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat and eye protection). Wash hands thoroughly with soap and water[5].

Storage and Disposal:

AspectGuideline
Storage Store in a tightly closed container in a cool, dark, and well-ventilated place[1]. Keep away from incompatible materials such as oxidizing agents[1].
Disposal Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated disposables (e.g., gloves, weighing paper) should be placed in a designated hazardous waste container. Do not empty into drains[6][7]. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber[6].

Emergency First-Aid Procedures

Exposure RouteFirst-Aid Measures
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice or attention[1].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention[1][2].
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, seek medical advice or attention[1].
Ingestion Rinse mouth. If you feel unwell, get medical advice or attention[1].

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials check_ppe Inspect & Don PPE gather_materials->check_ppe weigh_transfer Weigh & Transfer Compound check_ppe->weigh_transfer decontaminate Decontaminate Work Area weigh_transfer->decontaminate collect_waste Collect Contaminated Materials weigh_transfer->collect_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose via Hazardous Waste Stream collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of laboratory chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.